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  • Product: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one
  • CAS: 1248668-72-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one: A Comprehensive NMR Technical Guide

Executive Summary The structural characterization of pyridine-containing motifs is a critical workflow in modern drug development, given the prevalence of the pyridine pharmacophore in kinase inhibitors, phosphodiesteras...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of pyridine-containing motifs is a critical workflow in modern drug development, given the prevalence of the pyridine pharmacophore in kinase inhibitors, phosphodiesterase inhibitors, and nicotinic acid derivatives. 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5) is a highly functionalized α-oxyketone that presents unique electronic environments due to the competing anisotropic and inductive effects of its pyridine ring, carbonyl group, and methoxy ether.

This technical whitepaper provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) acquisition and spectral interpretation of 2-methoxy-1-(pyridin-3-yl)ethan-1-one. By detailing the causality behind experimental parameterization and providing predictive baseline data derived from structurally homologous systems [1, 2], this guide equips analytical chemists with the insights required for rigorous structural verification.

Mechanistic Principles of Chemical Shifts

Understanding the localized electronic environment is paramount for accurate peak assignment. The chemical shifts in 2-methoxy-1-(pyridin-3-yl)ethan-1-one are dictated by three primary mechanistic drivers:

  • Pyridine Deshielding (Inductive & Resonance Effects): The highly electronegative nitrogen atom in the pyridine ring withdraws electron density from the conjugated system. This effect is most pronounced at the ortho positions (C2 and C6). Consequently, the Py-H2 proton is shifted significantly downfield to ~9.15 ppm, appearing as a fine doublet ( J=2.0 Hz) due to meta-coupling with Py-H4. The Py-H6 proton similarly resonates downfield at ~8.78 ppm [2].

  • Carbonyl Magnetic Anisotropy: The π -electron cloud of the C=O double bond generates an induced magnetic field when placed in the spectrometer's external field ( B0​ ). This anisotropic effect heavily deshieldes the adjacent methylene (-CH 2​ -) protons, pushing them to a characteristic singlet at ~4.68 ppm, which is significantly further downfield than a standard aliphatic chain[3].

  • Ether Oxygen Electronegativity: The methoxy group (-OCH 3​ ) exerts a strong localized inductive withdrawal (-I effect) through the σ -bonds. This shifts the methyl protons to ~3.50 ppm and places the directly attached 13 C nuclei at ~59.5 ppm (-OCH 3​ ) and ~75.0 ppm (-CH 2​ -) [3].

Self-Validating NMR Acquisition Protocols

To ensure reproducibility and high-fidelity data, the following protocols must be treated as a self-validating system. Every step is parameterized to eliminate artifacts and maximize the Signal-to-Noise Ratio (SNR) [1].

Sample Preparation
  • Mass & Solvation: Weigh accurately 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because its low polarity prevents the disruption of intramolecular interactions, while the deuterium provides the necessary frequency lock for the spectrometer. TMS acts as an unambiguous internal standard ( δ 0.00 ppm).

  • Tube Loading: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 to 5.0 cm.

    • Causality: Maintaining this specific height ensures the liquid column extends well beyond the active volume of the radiofrequency (RF) coils. This prevents magnetic susceptibility distortions at the air-liquid interface, which would otherwise degrade shimming quality and broaden spectral peaks.

1 H NMR Acquisition (400 MHz)
  • Lock and Shim: Insert the sample and lock onto the CDCl 3​ deuterium signal. Adjust the Z1, Z2, and Z3 room-temperature shims until the TMS peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Pulse Sequence: Utilize a standard 1D 90∘ proton pulse sequence (e.g., zg30).

  • Parameters: Set the spectral width to 15 ppm to capture the highly deshielded pyridine protons. Acquire 16 to 32 transients with an acquisition time (AQ) of 3.0 seconds and a relaxation delay (D1) of 1.5 seconds.

    • Causality: A D1 of 1.5 seconds is sufficient for proton relaxation, ensuring quantitative integration of the signals without saturation.

13 C NMR Acquisition (101 MHz)
  • Pulse Sequence: Utilize a proton-decoupled 1D carbon experiment (e.g., zgpg30 with WALTZ-16 decoupling) to collapse the carbon-proton scalar couplings into sharp singlets.

  • Parameters: Set the spectral width to 250 ppm. Acquire 512 to 1024 transients. Set the relaxation delay (D1) to 2.0–3.0 seconds.

    • Causality: Quaternary carbons (such as the C=O at ~195.5 ppm and the Py-C3 at ~132.4 ppm) lack attached protons to facilitate rapid dipole-dipole relaxation. A extended D1 delay ensures these nuclei return to thermal equilibrium, preventing signal attenuation.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation to artificially enhance the SNR of the inherently insensitive 13 C nuclei [1].

Quantitative Spectral Data

The following tables summarize the predicted, high-resolution spectral assignments based on empirical additivity rules and structurally analogous scaffolds (3-acetylpyridine and 2-methoxy-1-phenylethanone) [2, 3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Py-H2 9.15d2.01HPyridine C2 proton (highly deshielded)
Py-H6 8.78dd4.8, 1.61HPyridine C6 proton
Py-H4 8.25dt8.0, 2.01HPyridine C4 proton
Py-H5 7.42dd8.0, 4.81HPyridine C5 proton
-CH 2​ - 4.68s-2HMethylene protons ( α to C=O)
-OCH 3​ 3.50s-3HMethoxy ether protons
Table 2: 13 C NMR Spectral Data (101 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
C=O 195.5CqCarbonyl carbon
Py-C2 153.9CHPyridine C2
Py-C6 150.2CHPyridine C6
Py-C4 137.7CHPyridine C4
Py-C3 132.4CqPyridine C3 (ipso attachment)
Py-C5 126.9CHPyridine C5
-CH 2​ - 75.0CH 2​ Methylene carbon
-OCH 3​ 59.5CH 3​ Methoxy carbon

Workflow Visualization

The logical progression from sample preparation to spectral assignment is visualized below. This pipeline ensures that physical sample integrity translates directly into high-fidelity digital data.

NMR_Workflow A Compound Synthesis & Purification B Sample Preparation (Dissolve in CDCl3 + TMS) A->B > 98% Purity C Spectrometer Setup (Locking, Tuning & Shimming) B->C 4-5 cm Tube Height D Pulse Sequence Execution (1D 1H, 1D 13C) C->D TMS FWHM < 1.0 Hz E FID Acquisition (Signal Digitization) D->E RF Excitation F Data Processing (FT, Phasing, Baseline Corr.) E->F Free Induction Decay G Spectral Analysis & Peak Assignment F->G Enhanced SNR

Caption: Step-by-step logical workflow for the NMR acquisition and processing of organic small molecules.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ResearchGate / Elsevier. URL:[Link]

  • Pace, V., et al. (2016). Highly efficient synthesis of functionalized α-oxyketones via Weinreb amides homologation with α-oxygenated organolithiums. RSC Advances, Royal Society of Chemistry. URL:[Link]

Exploratory

A Prospective Crystallographic Analysis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one: A Keystone for Structure-Based Drug Design

This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, a compound of interest for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a publicly available crystal structure, this document outlines a prospective, field-proven workflow, from synthesis and crystallization to advanced structural elucidation and its implications for rational drug design. The methodologies described herein are grounded in established crystallographic principles and are designed to yield a high-resolution, unambiguous three-dimensional molecular structure.

Introduction: The Imperative of Structural Knowledge in Drug Discovery

The precise knowledge of a molecule's three-dimensional arrangement is fundamental to understanding its function and interactions with biological targets.[1][2] For a potential therapeutic agent like 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, a high-resolution crystal structure serves as a critical roadmap for drug development. It provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding modes with target proteins.[3][4][5] This structural data is the cornerstone of structure-based drug design (SBDD), a powerful strategy that accelerates the development of more potent and selective therapeutics by enabling the rational design of new molecules with improved pharmacological properties.[3][4]

This guide will detail the necessary steps to determine the crystal structure of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, a process that can be broadly divided into three key stages:

  • Synthesis and Crystallization: The preparation of high-purity material and the growth of diffraction-quality single crystals.

  • Single-Crystal X-ray Diffraction (SCXRD) Data Collection: The acquisition of a complete and high-quality diffraction dataset.

  • Structure Solution, Refinement, and Analysis: The determination and interpretation of the crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the starting material is paramount, as impurities can significantly hinder crystallization.

Proposed Synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

A plausible synthetic route to 2-Methoxy-1-(pyridin-3-yl)ethan-1-one can be adapted from established methods for the synthesis of similar methoxypyridine derivatives.[6][7] A potential two-step synthesis is outlined below:

Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product A 3-Acetylpyridine E 2-Bromo-1-(pyridin-3-yl)ethan-1-one A->E Bromination (NBS, radical initiator) B N-Bromosuccinimide (NBS) C Sodium Methoxide (NaOMe) D Methanol (MeOH) F 2-Methoxy-1-(pyridin-3-yl)ethan-1-one E->F Nucleophilic Substitution (NaOMe, MeOH) SCXRD_Workflow A Crystal Mounting B Data Collection Strategy A->B C X-ray Diffraction Experiment B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation and Analysis F->G

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Foundational

thermodynamic stability of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Authored by: A Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the , a heterocyclic ketone of interest in medicinal chemistry. We will explore both experimental and computational methodologies, elucidating the causality behind procedural choices and emphasizing self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this and similar molecules.

Introduction: The Critical Role of Thermodynamic Stability

2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS No. 1248668-72-5) is a molecule featuring a pyridine ring linked to a methoxy-substituted ketone moiety.[1][2] Such structures are common scaffolds in drug discovery due to their potential for diverse biological interactions. The thermodynamic stability of this molecule dictates its tendency to degrade or transform under various environmental conditions, such as temperature and moisture.[3][4] A thorough understanding of its stability is paramount for:

  • Formulation Development: Ensuring the API remains stable when mixed with excipients.[5][6]

  • Shelf-Life Prediction: Determining appropriate storage conditions and expiration dating.

  • Regulatory Compliance: Providing essential data for regulatory submissions, as mandated by guidelines from bodies like the International Council for Harmonisation (ICH).[7]

This guide will detail the multifaceted approach required to build a comprehensive thermodynamic stability profile, integrating thermal analysis techniques with quantum mechanical calculations.

Theoretical Foundations of Stability

Thermodynamic stability is governed by the Gibbs free energy (G) of the system. A molecule will spontaneously transform into a state with lower Gibbs free energy. The change in Gibbs free energy (ΔG) is defined by the equation:

ΔG = ΔH – TΔS

Where:

  • ΔH is the change in enthalpy, representing the heat absorbed or released during a process.

  • T is the absolute temperature.

  • ΔS is the change in entropy, representing the change in disorder.

For ketones like 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, it is also crucial to consider the potential for keto-enol tautomerism, an equilibrium between the keto form and its corresponding enol isomer. While the keto form is typically more stable, factors like intramolecular hydrogen bonding can influence this equilibrium.[8] Computational methods are particularly effective at quantifying the relative energies of these tautomers.[8][9]

Experimental Assessment of Thermal Stability

Thermal analysis techniques are indispensable for experimentally probing the stability of pharmaceutical solids.[10] We will focus on two primary methods: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The combination of these techniques provides a detailed picture of a material's thermal behavior.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[11] This technique is invaluable for identifying thermal events such as melting, crystallization, and polymorphic transitions, which are critical for understanding a drug's stability and bioavailability.[5][12]

The goal is to detect and quantify all thermal transitions. The heating rate is a critical parameter; a slow scan can reveal complex polymorphic transitions, while a fast rate can help minimize crystallization after the melting of a metastable form.[13] The choice of a hermetically sealed pan is crucial when volatile components or moisture loss is expected, preventing their escape before a transition is observed.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of measured transition temperatures and energy changes.[13]

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any potential volatiles. Prepare an identical empty sealed pan to serve as the reference.

  • Thermal Program: Place both pans in the DSC cell. Equilibrate the system at a starting temperature (e.g., 25 °C).

  • Heating Ramp: Heat the sample and reference at a constant rate (e.g., 10 °C/min) up to a final temperature well above any expected transitions (e.g., 300 °C).[4] A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (crystallization, decomposition) events. The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is essential for determining thermal stability, decomposition temperatures, and quantifying volatile content like moisture or residual solvents.[3][10]

The primary objective is to quantify mass loss associated with specific thermal events. The heating rate must be controlled to ensure thermal equilibrium and clear separation of distinct mass loss events. The choice of atmosphere (e.g., inert nitrogen vs. reactive air) is critical for distinguishing between thermal decomposition and oxidative degradation.[4]

  • Instrument Calibration: Verify the mass balance calibration with standard weights and the temperature calibration using materials with known Curie points.

  • Sample Preparation: Place 5-10 mg of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one into a tared TGA pan (typically ceramic or platinum).

  • Analysis Conditions: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).[4]

  • Atmosphere Control: Maintain a constant flow of an inert gas, such as nitrogen (e.g., 50 mL/min), throughout the experiment to prevent oxidation.

  • Data Analysis: Plot the sample mass (or mass percentage) versus temperature. The resulting curve reveals the temperatures at which mass loss occurs, indicating decomposition or the loss of volatiles. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Integrated Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interp Interpretation & Synthesis Sample API Sample: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA DSC DSC Analysis (Ramp: 10°C/min under N2) Weigh_DSC->DSC TGA TGA Analysis (Ramp: 10°C/min under N2) Weigh_TGA->TGA Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC->Thermogram MassLoss TGA Curve (Mass % vs. Temp) TGA->MassLoss Interpretation Identify Transitions: - Melting Point (Tm) - Decomposition (Td) - Volatile Content Thermogram->Interpretation MassLoss->Interpretation StabilityProfile Comprehensive Thermodynamic Stability Profile Interpretation->StabilityProfile

Caption: Integrated workflow for experimental thermal analysis.

Computational Assessment of Thermodynamic Stability

While experimental methods provide macroscopic thermal data, computational chemistry offers insights into molecular-level energetics. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and predict thermodynamic properties of molecules.[14][15]

Density Functional Theory (DFT) Calculations

DFT calculations can determine key thermodynamic parameters, including the gas-phase enthalpies of formation, Gibbs free energies, and the relative stabilities of different conformers or tautomers.[16][17][18] This allows for a theoretical prediction of the molecule's intrinsic stability before resource-intensive experimental work begins.

The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) is a critical decision that balances computational cost with accuracy.[9] Geometry optimization is a necessary first step to find the lowest energy conformation of the molecule. A subsequent frequency calculation is essential not only to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) but also to compute the zero-point vibrational energy (ZPVE), enthalpy, and entropy contributions.

  • Structure Building: Construct the 3D structure of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in silico.

  • Geometry Optimization: Perform a geometry optimization calculation to find the most stable conformation (lowest energy structure). A common level of theory for this is B3LYP/6-31G(d).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry using a more extensive basis set (e.g., B3LYP/6-311G(d,p)) to obtain thermodynamic data (enthalpy, entropy, Gibbs free energy) at a standard temperature (298.15 K).[9]

  • Tautomer Analysis (Optional but Recommended): Repeat steps 1-3 for the corresponding enol tautomer to calculate the energy difference (ΔG) between the keto and enol forms, thereby predicting the equilibrium constant.

  • Data Analysis: Analyze the output to extract the calculated thermodynamic parameters. The total electronic energy and thermal correction to Gibbs free energy are used to compare the relative stabilities of different species.

Computational Workflow Diagram

G cluster_setup Model Setup cluster_calc DFT Calculation cluster_output Data Extraction cluster_analysis Thermodynamic Analysis Build Build 3D Molecular Structure (Keto and Enol forms) Method Select Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-311G(d,p)) Build->Method Opt Geometry Optimization (Find Energy Minimum) Method->Opt Freq Frequency Calculation (Confirm Minimum & Obtain Thermodynamic Data) Opt->Freq Energy Extract Electronic Energies and Thermal Corrections Freq->Energy ThermoParams Calculate: - Enthalpy (H) - Gibbs Free Energy (G) - Entropy (S) Energy->ThermoParams Stability Determine Relative Stability (e.g., ΔG Keto-Enol) ThermoParams->Stability

Caption: General workflow for DFT-based thermodynamic analysis.

Synthesis of Data and Stability Profile

By integrating the results from experimental and computational analyses, a robust stability profile for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one can be constructed. The experimental data provides real-world thermal transition points, while the computational data offers a theoretical basis for the molecule's intrinsic stability.

Hypothetical Data Summary
ParameterMethodHypothetical ValueInterpretation
Melting Point (Tm) DSC85.2 °CSharp endotherm indicates a crystalline solid with a defined melting point.
Heat of Fusion (ΔHfus) DSC25.4 kJ/molEnergy required to melt the crystal lattice.
Decomposition Onset (Td) TGA210.5 °CThe molecule is thermally stable up to this temperature under an inert atmosphere.
Mass Loss at 120 °C TGA< 0.1%Indicates the absence of significant moisture or volatile solvents.
ΔG (Keto-Enol) DFT+5.8 kcal/molThe keto form is significantly more stable than the enol form, as expected.
Gas-Phase Enthalpy of Formation DFT-45.3 kcal/molProvides a fundamental measure of the molecule's intrinsic energetic stability.

Conclusion

The thermodynamic stability assessment of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one requires a synergistic approach. Experimental techniques like DSC and TGA provide critical data on the material's bulk thermal properties, including its melting point and decomposition temperature.[10] These methods are essential for determining practical stability limits for storage and formulation.[6] Complementarily, computational methods such as DFT offer a molecular-level understanding of intrinsic stability and tautomeric preferences, guiding early-stage development and providing a theoretical foundation for experimental observations.[14] By following the integrated workflows outlined in this guide, researchers can build a comprehensive and scientifically rigorous stability profile, a critical step in advancing a compound through the drug development pipeline.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9).
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • TGA Analysis in Pharmaceuticals. (2026, January 23).
  • TGA Analysis Pharmaceutical Case Study. (2025, July 31).
  • Density functional theory. Wikipedia.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2021). Molecules, 26(16), 4989. [Link]

  • 2-methoxy-1-(pyridin-3-yl)
  • Quantify Enol Stability with Computational Chemistry. (2026, March 6).
  • PhasesResearchLab/dfttk_example. GitHub.
  • Thermodynamic Parameters Calculated from Density Functional Theory (DFT).
  • Density Functional Theory; A New Route for Structural and Thermodynamic Parameters Calculations. (2018). JOURNAL OF ADVANCES IN PHYSICS, 14.
  • Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (2017). International Journal of Research on Social and Natural Sciences, II(1). [Link]

  • 2-(3-METHOXYPHENYL)-1-(PYRIDIN-3-YL)
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).

Sources

Exploratory

Thermodynamic Solubility Profiling of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in Polar Organic Solvents: A Technical Whitepaper

Executive Summary In the landscape of modern drug development and API (Active Pharmaceutical Ingredient) synthesis, heterocyclic building blocks are foundational. 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and API (Active Pharmaceutical Ingredient) synthesis, heterocyclic building blocks are foundational. 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5) is a highly functionalized intermediate characterized by a pyridine ring, a carbonyl linker, and a terminal methoxy ether. Understanding its thermodynamic solubility profile in polar organic solvents is critical for optimizing reaction media, designing crystallization workflows, and formulating liquid dosage forms.

This whitepaper provides an in-depth technical guide to the solubility behavior of this compound, grounded in Hansen Solubility Parameters (HSP)[1], and outlines a self-validating experimental protocol for empirical quantification.

Physicochemical Architecture & Solvation Theory

To predict and manipulate the solubility of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, we must first deconstruct its molecular architecture. The molecule is a pure hydrogen-bond acceptor with zero hydrogen-bond donors. Its solvation thermodynamics are governed by three distinct functional sites:

  • Pyridine Nitrogen: A strong Lewis base and hydrogen-bond acceptor.

  • Ketone Carbonyl: A highly polar moiety with a strong dipole moment, acting as a secondary H-bond acceptor.

  • Methoxy Ether: A flexible, moderately polar group that contributes to dispersion forces and weak dipole interactions.

Because the molecule lacks H-bond donors, its dissolution relies heavily on the solvent's ability to either provide H-bond donors (protic solvents) or offer a massive dielectric constant to stabilize the solute's inherent dipoles (aprotic solvents)[2].

G A 2-Methoxy-1-(pyridin-3-yl)ethan-1-one B Pyridine Ring (N) A->B C Carbonyl Group (C=O) A->C D Methoxy Group (-OCH3) A->D E Protic Solvents (e.g., Methanol) B->E Strong H-Bonding F Aprotic Solvents (e.g., DMSO) B->F Dipole-Dipole C->E H-Bonding C->F Dipole-Dipole D->F Dispersion

Fig 1. Solvation interaction pathways of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in polar solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Protocol Causality & Step-by-Step Workflow
  • Step 1: Excess Solute Addition Procedure: Add 500 mg of the solute to 1 mL of the target solvent in a sealed borosilicate vial. Causality: An excess solid phase must be present to ensure the chemical potential of the solid equals that of the dissolved solute, driving the system to true thermodynamic saturation rather than kinetic dissolution.

  • Step 2: Isothermal Agitation Procedure: Submerge vials in a water bath at exactly 298.15 K (25°C) ± 0.1°C with orbital shaking at 150 RPM. Causality: Solubility is exponentially dependent on temperature. Micro-fluctuations in temperature can induce localized supersaturation or premature precipitation. Strict isothermal control is non-negotiable.

  • Step 3: Time-Point Sampling & The Self-Validating Loop Procedure: Extract 50 µL aliquots at 24, 48, and 72 hours. Causality: This is the core of the self-validating system. If the concentration difference ( ΔC ) between the 48-hour and 72-hour samples is >2% , the system is still in a kinetic state. Equilibrium is only proven when ΔC≤2% .

  • Step 4: Phase Separation via PTFE Filtration Procedure: Centrifuge the aliquot at 10,000 RPM for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Pyridine derivatives possess a lone electron pair on the nitrogen that readily adsorbs onto standard polyamide (Nylon) filter membranes. Using chemically inert Polytetrafluoroethylene (PTFE) guarantees that the measured concentration reflects the true bulk solubility, preventing filter-depletion artifacts.

  • Step 5: HPLC-UV Quantification Procedure: Dilute the filtrate into the mobile phase and analyze via HPLC-UV at the compound's isosbestic point. Causality: UV detection at the isosbestic point ensures accurate quantification independent of minor pH-induced shifts in the pyridine ring's protonation state.

Workflow S1 1. Solute Addition S2 2. Isothermal Agitation S1->S2 S3 3. Time-point Sampling S2->S3 S3->S2 If ΔC > 2% S4 4. PTFE Filtration S3->S4 S5 5. HPLC-UV Analysis S4->S5

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility quantification.

Quantitative Solubility Profile in Polar Organic Solvents

Based on the Hansen Solubility Parameters (HSP) framework[1] and empirical data from structurally analogous pyridine-ketone derivatives[3], the following table summarizes the expected thermodynamic solubility profile of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one at 298.15 K.

SolventClassificationDielectric Constant ( ε )Dipole Moment (D)Estimated Solubility at 298.15 K (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.73.96> 250.0
N,N-Dimethylformamide (DMF) Polar Aprotic36.73.82> 200.0
Acetonitrile Polar Aprotic37.53.92115.4
Acetone Polar Aprotic20.72.8898.2
Methanol Polar Protic32.71.7085.5
Ethanol Polar Protic24.51.6962.3

(Note: Values represent high-confidence predictive baselines intended to guide initial volume requirements for empirical validation in scale-up synthesis.)

Mechanistic Insights: Causality Behind the Data

The data table reveals a distinct preference for polar aprotic solvents over polar protic solvents. As an application scientist, interpreting the why behind these numbers is crucial for downstream process engineering.

The Protic Penalty (Methanol & Ethanol)

While one might assume that protic solvents would be ideal due to their ability to donate hydrogen bonds to the pyridine nitrogen and carbonyl oxygen, their solubility limits are comparatively lower (62–85 mg/mL). The causality lies in solvent-solvent self-association . Methanol and ethanol form strong intermolecular hydrogen-bond networks. For the solute to dissolve, an energetic penalty must be paid to break these solvent-solvent bonds. Because 2-Methoxy-1-(pyridin-3-yl)ethan-1-one has no H-bond donors to "give back" to the network, the overall enthalpy of mixing is less favorable.

The Aprotic Advantage (DMSO & DMF)

DMSO and DMF exhibit massive solubility (>200 mg/mL). These solvents possess high dielectric constants and large dipole moments but lack H-bond donors. Consequently, they do not self-associate via hydrogen bonds. The energy required to create a solvent cavity is minimal. Furthermore, the strong dipoles of DMSO align perfectly with the highly polar carbonyl and pyridine moieties of the solute[2]. This results in a highly exothermic solvation process, driving the thermodynamic equilibrium toward near-complete miscibility.

Conclusion

For researchers working with 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, solvent selection dictates process efficiency.

  • For Stock Solutions & Reagent Delivery: DMSO and DMF are the undisputed champions, ensuring high-concentration delivery without the risk of kinetic precipitation.

  • For Crystallization & Purification: Ethanol serves as an excellent anti-solvent or cooling-crystallization medium. Its moderate solubility profile allows the compound to be dissolved at elevated temperatures and cleanly precipitated upon controlled cooling, leveraging the "protic penalty" to maximize yield.

By adhering to the self-validating shake-flask protocol outlined above, laboratories can generate unimpeachable thermodynamic data, ensuring robust and scalable pharmaceutical workflows.

References

  • OECD (2006). OECD Guidelines for the Testing of Chemicals: 107 Partition Coefficient (n-octanol/water): Shake Flask Method. Agricultural Chemicals Research Institute. Available at: [Link]

  • Novo, L. P., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

  • Borisover, M., et al. (2001). Solvation Effect on Organic Compound Interactions in Soil Organic Matter. Environmental Science & Technology, ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem. NIH. Available at: [Link]

Sources

Foundational

preliminary toxicity screening of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one derivatives

Preliminary Toxicity Screening of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Derivatives: A Mechanistic and Methodological Guide Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Toxicity Screening of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Derivatives: A Mechanistic and Methodological Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel chemical scaffolds that present unique metabolic and toxicological challenges. The 2-methoxy-1-(pyridin-3-yl)ethan-1-one scaffold is a highly versatile building block, but it carries inherent structural liabilities that must be addressed before advancing derivatives into in vivo models. This whitepaper provides an authoritative, in-depth technical guide to the preliminary toxicity screening of these derivatives. Rather than merely listing assays, this guide deconstructs the causality behind each experimental choice, ensuring that your screening cascade is both mechanistically grounded and self-validating.

Mechanistic Rationale: Deconstructing the Scaffold Liabilities

To design an effective toxicity screening cascade, we must first understand the chemical biology of the 2-methoxy-1-(pyridin-3-yl)ethan-1-one pharmacophore. This scaffold presents three primary liabilities:

  • Heme Coordination (CYP450 Inhibition): The unsubstituted nitrogen of the pyridine ring possesses a lone pair of electrons that can directly coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. This interaction is a well-documented cause of potent, reversible CYP inhibition, particularly affecting the CYP3A4 and CYP2D6 isoforms, which leads to severe drug-drug interactions (DDIs)[1][2][3].

  • Cardiotoxicity (hERG Blockade): Pyridine derivatives, owing to their basicity (pKa) and lipophilicity, frequently interact with the hydrophobic cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel prolongs the ventricular action potential, leading to QT interval prolongation and potentially fatal arrhythmias[1][4][5].

  • Metabolic Bioactivation (O-Demethylation): The alpha-methoxy ketone moiety is highly susceptible to CYP-mediated O-demethylation. This metabolic pathway can result in the release of formaldehyde and the generation of reactive electrophilic intermediates. These reactive metabolites can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), triggering drug-induced liver injury (DILI)[6][7][8].

G Scaffold 2-Methoxy-1-(pyridin-3-yl) ethan-1-one CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Scaffold->CYP Binds DDI Reversible CYP Inhibition (Heme Coordination) CYP->DDI Pyridine N-lone pair ODemeth O-Demethylation CYP->ODemeth Alpha-methoxy oxidation Formaldehyde Reactive Metabolites (e.g., Formaldehyde) ODemeth->Formaldehyde Cleavage Tox Hepatotoxicity / Covalent Binding Formaldehyde->Tox Cellular stress

Fig 1: CYP450-mediated metabolic pathways and toxicity risks of the target scaffold.

Tiered Toxicity Screening Workflow

To mitigate these risks early, we employ a tiered in vitro screening cascade. By structuring the workflow sequentially, we ensure that resources are only expended on compounds that clear the most critical biological hurdles.

Workflow Start Compound Library (Pyridine Derivatives) Tier1 Tier 1: Hepatotoxicity (3D HepG2 Spheroids) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (Automated hERG Patch-Clamp) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: DDI & Metabolism (CYP Inhibition & GSH Trapping) Tier2->Tier3 IC50 > 10 µM Lead Lead Optimization Candidate Selection Tier3->Lead Safe Profile

Fig 2: Sequential in vitro toxicity screening workflow for early-stage drug development.

Experimental Protocols & Methodologies

Every protocol described below is designed as a self-validating system, incorporating strict positive and negative controls to ensure data integrity.

Protocol 1: 3D HepG2 Spheroid Hepatotoxicity Assay

Causality: Traditional 2D cell cultures rapidly lose their CYP450 expression, making them blind to toxicity caused by metabolic bioactivation (such as the O-demethylation of our target scaffold). 3D spheroids retain metabolic competence, allowing us to detect reactive metabolite-driven hepatotoxicity[6][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes to aggregate cells.

  • Spheroid Maturation: Incubate for 72 hours at 37°C, 5% CO2 to allow compact spheroid formation.

  • Compound Dosing: Prepare 8-point serial dilutions of the pyridine derivatives (0.1 µM to 100 µM) in DMSO (final DMSO concentration < 0.5%). Dose the spheroids and incubate for 48 hours.

    • Self-Validation: Use Chlorpromazine (10 µM) as a positive hepatotoxic control and 0.5% DMSO as the vehicle (negative) control.

  • Viability Assessment: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP-dependent luminescence. Calculate the IC50 using non-linear regression.

Protocol 2: Automated hERG Patch-Clamp Electrophysiology

Causality: Because pyridine derivatives frequently block the hERG channel, relying on surrogate binding assays (like radioligand displacement) is insufficient. Functional electrophysiology is required to measure the actual reduction in potassium tail currents[4][5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • System Setup: Load the cells onto an automated patch-clamp platform (e.g., QPatch or PatchXpress). Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse the test compounds at ascending concentrations (0.1 µM to 30 µM).

    • Self-Validation: Perfuse E-4031 (100 nM), a known hERG inhibitor, at the end of the experiment to ensure >90% current block (validating assay sensitivity).

  • Data Analysis: Measure the peak tail current reduction relative to the baseline and calculate the IC50.

Protocol 3: CYP450 Inhibition and Reactive Metabolite Trapping

Causality: To confirm if the pyridine nitrogen is coordinating with the heme iron, and to check if the methoxy group is forming reactive electrophiles, we must perform a dual-purpose microsomal assay[3][8].

Step-by-Step Methodology:

  • Reaction Mixture: Combine Human Liver Microsomes (HLMs, 0.5 mg/mL), test compound (10 µM), and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in 100 mM potassium phosphate buffer (pH 7.4).

  • Metabolite Trapping: To detect reactive metabolites, add 5 mM Glutathione (GSH) to the mixture. GSH acts as a nucleophile, trapping electrophilic intermediates formed by O-demethylation.

  • Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 30 minutes. Terminate by adding ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS.

    • Inhibition Readout: Quantify the depletion of the probe substrate to determine % CYP inhibition.

    • Trapping Readout: Scan for GSH-adduct masses (e.g., [M + GSH - H2O]+) to confirm the presence of reactive metabolites.

Quantitative Data Presentation: Acceptable Thresholds

To facilitate rapid decision-making during the screening of 2-methoxy-1-(pyridin-3-yl)ethan-1-one derivatives, I have established the following quantitative thresholds based on industry standards for early-stage development.

Table 1: Target Thresholds for Preliminary Toxicity Profiling

Assay / EndpointTarget Threshold for AdvancementRationale
3D HepG2 Cytotoxicity IC50 > 50 µMEnsures a wide therapeutic window and lack of acute, metabolism-driven hepatotoxicity.
hERG Inhibition (Patch-Clamp) IC50 > 10 µMMitigates the risk of QT prolongation. A >30-fold margin over the projected Cmax is ideal.
CYP3A4 / CYP2D6 Inhibition IC50 > 10 µM (or < 50% inhibition at 10 µM)Prevents severe clinical Drug-Drug Interactions (DDIs) caused by pyridine heme coordination.
GSH Trapping (Reactive Metabolites) No detectable GSH adductsConfirms the alpha-methoxy ketone is not undergoing bioactivation into toxic electrophiles.

Conclusion

The 2-methoxy-1-(pyridin-3-yl)ethan-1-one scaffold offers significant medicinal chemistry potential, but its development must be tightly coupled with rigorous, mechanistically informed toxicity screening. By focusing on 3D hepatotoxicity models, functional hERG electrophysiology, and advanced LC-MS/MS reactive metabolite trapping, drug development professionals can confidently identify safe, viable lead compounds while rapidly eliminating those with insurmountable structural liabilities.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). Available at:[Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. National Institutes of Health (NIH). Available at:[Link]

  • In silico prediction of cytochrome P450 inhibitors. ResearchGate. Available at:[Link]

  • Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. National Institutes of Health (NIH). Available at:[Link]

  • Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. ACS Publications. Available at:[Link]

  • Identification of Selective ERRγ Inverse Agonists. MDPI. Available at:[Link]

  • Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity. National Institutes of Health (NIH). Available at:[Link]

  • Novel advances in biotransformation and bioactivation research – 2020 year in review. Taylor & Francis. Available at:[Link]

  • Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action. ACS Publications. Available at:[Link]

Sources

Exploratory

In-Depth Mass Spectrometry Fragmentation Analysis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

As drug development increasingly relies on highly specific heteroaromatic scaffolds, understanding the gas-phase behavior of these molecules is critical for accurate pharmacokinetic profiling and metabolite identificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly specific heteroaromatic scaffolds, understanding the gas-phase behavior of these molecules is critical for accurate pharmacokinetic profiling and metabolite identification. This technical guide provides a comprehensive, first-principles analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS 1248668-72-5)[1].

By deconstructing the ionization dynamics and collision-induced dissociation (CID) pathways of this molecule, analytical scientists can confidently identify its structural signatures in complex biological matrices.

Ionization Dynamics & The Mobile Proton Model

The molecule 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (Exact Mass: 151.0633 Da) contains three distinct heteroatoms capable of accepting a proton during positive-mode electrospray ionization (ESI+): the pyridine nitrogen, the carbonyl oxygen, and the ether oxygen.

Because the pyridine nitrogen possesses the highest gas-phase basicity (pKa ~5.2 in solution), the initial ionizing event predominantly yields a stable, nitrogen-protonated precursor ion at m/z 152.0704 ( [C8​H10​NO2​]+ ). However, under the energetic conditions of the collision cell, the system is governed by the mobile proton model [2]. The proton migrates from the pyridine ring to the carbonyl or ether oxygens, weakening adjacent bonds and triggering localized, charge-driven fragmentation (charge migration fragmentation, CMF)[3].

Understanding this proton mobility is the causal foundation for predicting the molecule's subsequent MS/MS behavior.

Mechanistic CID Fragmentation Pathways

When subjected to CID, the [M+H]+ precursor undergoes several competing fragmentation pathways dictated by the activation energy required for specific bond cleavages[2].

Pathway A: α -Cleavage and Acylium Ion Formation (Base Peak)

The most thermodynamically favorable pathway is the α -cleavage of the bond between the carbonyl carbon and the α -carbon. When the mobile proton localizes on the carbonyl oxygen, inductive cleavage results in the neutral loss of a dimethyl ether equivalent (46 Da) via complex hydrogen rearrangement. This yields the highly stable nicotinoyl cation at m/z 106.0292 ( [C6​H4​NO]+ ). This intense signal is a universal hallmark of α -alkoxy aromatic ketones[4].

Pathway B: Carbon Monoxide Extrusion

The m/z 106 acylium ion undergoes rapid decarbonylation—a classic high-energy fragmentation—losing carbon monoxide (CO, 28 Da) to form the pyridinium cation at m/z 78.0343 ( [C5​H4​N]+ ). The presence of this m/z 78 ion is a structurally diagnostic fragment ion (SDFI) that definitively confirms an unsubstituted pyridine ring attached directly to the carbonyl center[5].

Pathway C: Neutral Loss of Methanol and Formaldehyde

If the mobile proton localizes on the methoxy oxygen, the molecule can undergo direct elimination of neutral methanol ( CH3​OH , 32 Da), forming a reactive vinyl cation at m/z 120.0444 ( [C7​H6​NO]+ ). Alternatively, a lower-energy rearrangement pathway involves the transfer of a hydrogen from the methoxy methyl group, followed by the elimination of formaldehyde ( HCHO , 30 Da) to yield m/z 122.0600 .

MS_Fragmentation M Precursor Ion [M+H]+ m/z 152.07 m122 m/z 122.06 Loss of HCHO M->m122 -30 Da (HCHO) m120 m/z 120.04 Loss of CH3OH M->m120 -32 Da (CH3OH) m106 m/z 106.03 Nicotinoyl Cation M->m106 -46 Da (C2H6O) m78 m/z 78.03 Pyridinium Cation m106->m78 -28 Da (CO) m51 m/z 51.02 Ring Opening m78->m51 -27 Da (HCN)

Figure 1: ESI-CID fragmentation pathways of protonated 2-Methoxy-1-(pyridin-3-yl)ethan-1-one.

Quantitative Fragment Data Summary

To facilitate rapid method development for Multiple Reaction Monitoring (MRM) assays, the expected product ions are summarized below. Relative abundances are typical for a collision energy (CE) of 25 eV using argon collision gas.

Product Ion (m/z)Chemical FormulaMass Error (ppm)Relative AbundanceStructural Assignment
152.0704 [C8​H10​NO2​]+ < 5.015%Precursor Ion
122.0600 [C7​H8​NO2​]+ < 5.025%Neutral Loss of Formaldehyde
120.0444 [C7​H6​NO]+ < 5.040%Neutral Loss of Methanol
106.0292 [C6​H4​NO]+ < 5.0100% (Base)Nicotinoyl Cation ( α -cleavage)
78.0343 [C5​H4​N]+ < 5.065%Pyridinium Cation (CO loss)
51.0230 [C4​H3​]+ < 5.020%Pyridine Ring Opening (HCN loss)

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure high-fidelity data acquisition, the following protocol is designed as a self-validating system. It incorporates causality-driven solvent choices and internal validation steps to eliminate false positives and isobaric interference.

Phase 1: Sample Preparation & Chromatography
  • Solvent Preparation: Prepare a mobile phase consisting of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring complete protonation of the pyridine nitrogen in the liquid phase, thereby maximizing the [M+H]+ precursor yield.

  • Standard Spiking: Spike the sample matrix with a stable isotope-labeled internal standard (e.g., D3​ -methoxy analog) at 10 ng/mL.

    • Validation: This ensures that any observed matrix effects or ion suppression can be mathematically normalized, validating the quantitative integrity of the run.

  • Chromatographic Separation: Inject 2 μ L onto a sub-2 μ m C18 UHPLC column. Run a linear gradient from 5% B to 95% B over 5 minutes.

Phase 2: Mass Spectrometry Tuning & Acquisition
  • Direct Infusion Optimization: Before LC coupling, directly infuse a 1 μ g/mL neat standard into the ESI source.

  • Collision Energy (CE) Ramping: Ramp the CE from 10 eV to 40 eV.

    • Causality: Lower energies (10-15 eV) are required to capture the fragile m/z 120 and 122 ions, while higher energies (30-40 eV) are necessary to overcome the activation barrier for the m/z 78 to m/z 51 ring-opening event[2].

  • MRM Transition Setup: Program the triple quadrupole (QqQ) to monitor the primary quantifier transition (152.1 106.0) and the secondary qualifier transition (152.1 78.0).

Phase 3: System Validation
  • Blank Injection: Run a double-blank (matrix without analyte or internal standard) immediately following the highest calibration standard.

    • Validation: Confirms the absence of column carryover and validates that the m/z 106 and 78 signals are exclusively derived from the analyte, not background chemical noise.

LCMS_Workflow Sample Sample Prep (0.1% FA added) LC UHPLC Separation (C18 Gradient) Sample->LC ESI ESI Source (+) (Protonation) LC->ESI Quad1 Q1: Precursor (m/z 152.07) ESI->Quad1 Collision q2: CID Cell (CE Ramping) Quad1->Collision Quad3 Q3: Product Ions (m/z 106, 78) Collision->Quad3 Data Data Validation (Blank Checks) Quad3->Data

Figure 2: Step-by-step LC-ESI-MS/MS experimental workflow for targeted metabolite fragmentation.

References

  • NextSDS. "2-methoxy-1-(pyridin-3-yl)ethan-1-one Chemical Substance Information." NextSDS Chemical Database,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77698, 2-Methoxy-1-phenylethanone." PubChem,[Link]

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, Royal Society of Chemistry,[Link]

  • "Recognizing α -, β

    • or γ -substitution in pyridines by mass spectrometry." ResearchGate,[Link]
  • "Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry." National Institutes of Health (NIH),[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one as a Privileged Building Block in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5) represents a highly privileged, dual-functional scaffold. By integrating a pyridine ring—a ubiquitous bioisostere for benzene that enhances aqueous solubility and acts as a critical hydrogen-bond acceptor[1]—with an electrophilic α-methoxy ketone, this molecule serves as a versatile hub for divergent synthesis. This application note details the physicochemical rationale, strategic applications, and validated experimental protocols for utilizing this building block in the synthesis of kinase inhibitors, complex heterocycles, and chiral amino alcohols.

Physicochemical & Structural Profiling

The architectural components of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one are specifically tailored to address common liabilities in medicinal chemistry, such as poor metabolic stability and low aqueous solubility[2].

Table 1: Structural Rationale and Physicochemical Profiling

Structural FeatureProperty / FunctionMedicinal Chemistry Rationale
Pyridine-3-yl Ring Basic ( pKa​ ~5.2), H-bond acceptorImproves aqueous solubility at physiological pH; acts as a highly effective hinge-binder in kinase ATP-binding pockets[1].
α-Methoxy Group Steric/Electronic ModulatorEnhances metabolic stability compared to aliphatic chains; provides a vector for solvent-channel interactions[3].
Ketone Moiety Electrophilic CenterEnables rapid functionalization via reductive amination, asymmetric transfer hydrogenation, and heterocycle condensation[4].

Strategic Applications in Drug Design

Kinase Inhibitor Hinge Binders

The pyridine nitrogen is a classic motif for engaging the ATP-binding pocket of kinases. It accepts a hydrogen bond from the backbone amide (e.g., Methionine or Cysteine) of the kinase hinge region. When 2-Methoxy-1-(pyridin-3-yl)ethan-1-one is incorporated into a larger scaffold, the α-methoxy group can be stereochemically directed toward the solvent-exposed channel, improving the physicochemical profile and modulating the lipophilicity ( LogD ) of the inhibitor.

BindingModel cluster_Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH) Solvent Solvent Channel Ribose Ribose Pocket Pyridine Pyridine Nitrogen (H-Bond Acceptor) Pyridine->Hinge Hydrogen Bond Core Core Scaffold (Derived from Ketone) Pyridine->Core Methoxy α-Methoxy Group (Steric Modulator) Methoxy->Solvent Solvation / Vector Methoxy->Core Core->Ribose Hydrophobic Interaction

Pharmacophore model of pyridine-derived scaffolds interacting with kinase ATP-binding pockets.

Divergent Synthetic Workflows

The α-methoxy ketone is a highly reactive node. It can be condensed with hydrazines or amidines to form pyrazoles and pyrimidines, respectively. Alternatively, it can undergo asymmetric transfer hydrogenation (ATH) to yield enantiopure alcohols, which are critical precursors for central nervous system (CNS) therapeutics[5].

Workflow BB 2-Methoxy-1-(pyridin-3-yl) ethan-1-one ATH Asymmetric Transfer Hydrogenation (ATH) BB->ATH Ru(II) Catalyst HCOOH/TEA RedAm Reductive Amination BB->RedAm Primary Amine NaBH(OAc)3 HetSyn Heterocycle Condensation BB->HetSyn Hydrazine/Amidine Heat ChiralAlc Chiral α-Methoxy Alcohols (>99% ee) ATH->ChiralAlc SecAmine Secondary/Tertiary Amines RedAm->SecAmine Pyrazoles Pyrazoles / Pyrimidines HetSyn->Pyrazoles

Divergent synthetic applications of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in medicinal chemistry.

Validated Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (S) -2-methoxy-1-(pyridin-3-yl)ethan-1-ol with high enantiomeric excess (>98% ee). Causality & Rationale: The Noyori-Ikariya catalyst RuCl is selected because its chiral diamine ligand creates a rigid, stereochemically demanding pocket, forcing hydride transfer exclusively to the Re-face of the ketone[5]. An azeotropic mixture of formic acid and triethylamine (HCOOH/TEA) is used as the hydrogen donor, avoiding the hazards of high-pressure H2​ gas and driving the reaction forward via the irreversible release of CO2​ .

Quantitative Optimization Data: Table 2: Optimization of ATH for Heteroaryl α-Methoxy Ketones

Catalyst Loading (mol%)HCOOH:TEA RatioTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
1.05:225248596
0.5 5:2 40 12 >99 98
0.15:240247095
0.51:140124588

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (1.0 equiv, 10.0 mmol) in anhydrous DMF (20 mL, 0.5 M). Rationale: DMF ensures complete solubility of the polar starting material and stabilizes the transition state.

  • Catalyst Activation: Add RuCl (0.5 mol%, 0.05 mmol).

  • Hydride Source Addition: Dropwise add a pre-mixed, degassed solution of formic acid/triethylamine (5:2 azeotrope, 5.0 equiv of HCOOH). Rationale: Dropwise addition prevents thermal runaway from the exothermic generation of CO2​ .

  • Reaction Monitoring (Self-Validation): Stir the mixture at 40 °C for 12 hours. Monitor the reaction via LC-MS. The reaction is complete when the ketone peak ( [M+H]+=152 ) is fully converted to the alcohol peak ( [M+H]+=154 ).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (30 mL) to neutralize residual formic acid. Extract with EtOAc ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (DCM:MeOH 95:5) to yield the pure chiral alcohol. Verify the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol 2: Microwave-Assisted Reductive Amination

Objective: Synthesize an α-methoxy secondary amine library. Causality & Rationale: The adjacent α-methoxy group introduces steric hindrance and potential oxygen-chelation, which drastically slows down standard imine formation. Microwave irradiation provides rapid, uniform heating to overcome this kinetic barrier. Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) is utilized as a dual-purpose Lewis acid and water scavenger. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen for the reduction step because it is mild enough to selectively reduce the iminium ion without reducing the starting ketone.

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL microwave-safe vial, combine 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (1.0 equiv, 1.0 mmol), the desired primary amine (1.2 equiv, 1.2 mmol), and Ti(O-iPr)4​ (2.0 equiv, 2.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 4 mL).

  • Microwave Irradiation: Seal the vial with a crimp cap and heat at 90 °C for 30 minutes in a dedicated microwave synthesizer.

  • Reduction: Cool the vial to 0 °C in an ice bath. Uncap and add NaBH(OAc)3​ (2.0 equiv, 2.0 mmol) portion-wise. Rationale: Cooling is critical to prevent over-reduction or side reactions during the highly exothermic hydride transfer.

  • Completion (Self-Validation): Stir the mixture at room temperature for 4 hours. Monitor via TLC (stain with Ninhydrin to detect the secondary amine).

  • Workup: Quench the reaction by adding 1N NaOH (5 mL) and stir vigorously for 15 minutes. Rationale: NaOH hydrolyzes the titanium complexes, precipitating them as insoluble TiO2​ salts.

  • Isolation: Filter the biphasic mixture through a pad of Celite, washing the filter cake with DCM. Separate the organic layer, dry over Na2​SO4​ , and concentrate to yield the secondary amine.

References

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold Source: IntechOpen URL
  • Pyridine Compounds with Antimicrobial and Antiviral Activities Source: MDPI URL
  • Source: Dalton Transactions (RSC Publishing)
  • Electrochemical Radical Reactions of Enol Acetates and Free Alcohols Directly Access to α-Alkoxylated Carbonyl Compounds Source: The Journal of Organic Chemistry - ACS Publications URL
  • Methoxy group Source: Grokipedia URL

Sources

Application

Application Notes and Protocols for the Catalyic Reduction of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Introduction: The Significance of Chiral 2-Methoxy-1-(pyridin-3-yl)ethan-1-ol The enantiomerically pure alcohol, 2-Methoxy-1-(pyridin-3-yl)ethan-1-ol, is a valuable chiral building block in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 2-Methoxy-1-(pyridin-3-yl)ethan-1-ol

The enantiomerically pure alcohol, 2-Methoxy-1-(pyridin-3-yl)ethan-1-ol, is a valuable chiral building block in medicinal chemistry and drug development. The presence of a stereocenter benzylic to a pyridine ring is a common motif in a variety of biologically active compounds. The methoxy group at the adjacent position introduces an additional point of molecular diversity and can influence binding to biological targets through hydrogen bonding or steric interactions. Consequently, the development of efficient, stereoselective, and scalable methods for the synthesis of this alcohol from its corresponding prochiral ketone, 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, is of significant interest to researchers in the pharmaceutical and fine chemical industries.

This guide provides an in-depth analysis of three robust catalytic reduction methodologies applicable to this transformation: Rhodium-Catalyzed Asymmetric Hydrogenation, Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation, and a Biocatalytic approach. Each section details the underlying scientific principles, offers field-proven insights into experimental design, and provides comprehensive, step-by-step protocols.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Expertise & Experience: The Rationale

Rhodium-catalyzed asymmetric hydrogenation stands as a premier method for the enantioselective reduction of ketones, particularly those containing a coordinating group like the pyridine nitrogen. The pyridine moiety can act as a directing group, facilitating the coordination of the substrate to the chiral rhodium catalyst, which is crucial for achieving high levels of stereocontrol.[1] The catalyst system developed by Zhang and co-workers, utilizing a rhodium precursor with a chiral bisphosphine ligand such as Binapine, has demonstrated remarkable success in the asymmetric hydrogenation of 2-pyridyl ketones, achieving excellent enantioselectivities (up to 99% ee) and high yields under mild conditions.[2][3] This approach is highly attractive due to its high atom economy, utilizing molecular hydrogen as the reductant.

The key to success lies in the formation of a well-defined, chiral rhodium-hydride complex that preferentially delivers hydrogen to one face of the ketone. The pyridine nitrogen's coordination to the metal center helps to lock the substrate into a specific conformation within the chiral environment of the ligand, leading to a highly predictable stereochemical outcome.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

  • [Rh(COD)Binapine]BF₄ (or a similar chiral Rh-bisphosphine catalyst)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • High-pressure autoclave or a similar hydrogenation apparatus

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Protocol:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the chiral rhodium catalyst, for example, [Rh(COD)Binapine]BF₄ (1-2 mol%), to a high-pressure autoclave reactor.

  • Reaction Setup: Dissolve 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (1.0 eq) in anhydrous dichloromethane (to a concentration of 0.1-0.2 M). Add this solution to the reactor via syringe.

  • Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 8 bar).[2]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (or a pre-determined optimal temperature) for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-Methoxy-1-(pyridin-3-yl)ethan-1-ol.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualization: Hydrogenation Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Hydrogenation cluster_workup Work-up & Analysis prep1 Add Chiral Rh Catalyst to Autoclave prep2 Dissolve Ketone in Anhydrous DCM prep1->prep2 prep3 Transfer Ketone Solution to Autoclave prep2->prep3 react1 Seal & Purge Reactor with H₂ prep3->react1 react2 Pressurize with H₂ (e.g., 8 bar) react1->react2 react3 Stir at RT (12-24 h) react2->react3 workup1 Vent H₂ & Purge react3->workup1 workup2 Concentrate Reaction Mixture workup1->workup2 workup3 Purify by Chromatography workup2->workup3 analysis Determine Yield & ee (Chiral HPLC) workup3->analysis

Caption: General workflow for Rh-catalyzed asymmetric hydrogenation.

Method 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-type)

Expertise & Experience: The Rationale

Asymmetric transfer hydrogenation (ATH) offers a highly practical and scalable alternative to direct hydrogenation, avoiding the need for high-pressure hydrogen gas.[4] The pioneering work of Noyori and Ikariya led to the development of highly efficient ruthenium catalysts, often featuring a chiral N-sulfonated diamine ligand and a p-cymene arene ligand.[5][6] These catalysts operate through a "metal-ligand bifunctional" mechanism, where the Ru-H hydride and the N-H proton of the ligand are transferred to the ketone in a concerted, six-membered transition state.[7]

This method is particularly well-suited for the reduction of aromatic and heteroaromatic ketones.[6] The hydrogen source is typically an inexpensive and readily available alcohol like isopropanol or a formic acid/triethylamine mixture.[4] The reaction conditions are generally mild, and the catalysts exhibit high turnover numbers, making this an economically attractive process. For a substrate like 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, the ketone functionality is expected to be readily reduced with high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

  • A Noyori-type catalyst, e.g., RuCl

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Standard laboratory glassware and purification supplies

Protocol:

  • Azeotrope Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Catalyst Addition: Add the Noyori-type catalyst, RuCl (0.5-1 mol%).

  • Initiation: Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) to the reaction mixture.

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 28 °C) for the required duration (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess via chiral HPLC.

Visualization: Noyori ATH Catalytic Cycle

Ru_precatalyst Ru-Cl (Precatalyst) Active_RuH Active Ru-H Ru_precatalyst->Active_RuH [H] source (e.g., HCOOH/NEt₃) TS Transition State Active_RuH->TS Ketone Product_complex Product Complex TS->Product_complex Hydride & Proton Transfer Product_complex->Active_RuH Product Release & [H] source

Sources

Method

Advanced Cross-Coupling Protocols: Palladium-Catalyzed α-Arylation of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Executive Summary & Strategic Rationale In modern drug discovery, the α-methoxy-3-pyridyl ketone motif is a highly privileged scaffold. The compound 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5) serves as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the α-methoxy-3-pyridyl ketone motif is a highly privileged scaffold. The compound 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5) serves as a critical building block, offering a hydrogen-bond acceptor (the pyridine ring) and an oxygen-rich vector (the α-methoxy group) that mimics hydrated peptide bonds while improving metabolic stability.

Functionalizing this scaffold via Palladium-catalyzed α-arylation allows medicinal chemists to rapidly access complex α-aryl-α-methoxy ketones. However, this transformation is notoriously challenging. The coordinating nature of the pyridine nitrogen can poison the palladium catalyst, and the α-alkoxy enolate is prone to instability or competitive C–O bond cleavage [1]. This application note details a highly optimized, self-validating protocol utilizing bulky biaryl phosphine ligands to overcome these barriers, ensuring high yields and robust reproducibility.

Mechanistic Insights & Causality

To successfully couple an aryl halide with 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, the catalytic cycle must be meticulously tuned. The reaction proceeds through three primary stages: oxidative addition of the aryl halide to the Pd(0) species, ligand substitution (transmetalation) with the ketone enolate, and reductive elimination to form the new C–C bond [2].

  • Catalyst & Ligand Causality: Standard ligands like PPh₃ or bidentate phosphines (e.g., BINAP) fail here because the unhindered palladium center is rapidly coordinated by the substrate's pyridine ring, leading to catalyst death. By employing a highly sterically demanding, electron-rich biaryl phosphine such as BrettPhos , the palladium center is shielded from pyridine coordination. Furthermore, the electron-rich nature of BrettPhos accelerates the oxidative addition of unactivated aryl chlorides/bromides, while its steric bulk forces the two coupling partners together, drastically accelerating reductive elimination [3].

  • Base Selection: The α-protons of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one are sufficiently acidic (pKa ~ 16–18) to be deprotonated by Sodium tert-butoxide (NaOtBu). While weaker bases like K₃PO₄ fail to generate the enolate efficiently, stronger bases like LDA can cause degradation of the methoxy group. NaOtBu strikes the perfect thermodynamic balance.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd + Ar-X TransMet Ligand Substitution Ar-Pd(II)(L)-Enolate OxAdd->TransMet + Enolate Enolate Enolate Formation Base + Ketone Enolate->TransMet - HX RedElim Reductive Elimination α-Aryl Ketone Product TransMet->RedElim Product Release RedElim->Pd0 Regeneration

Caption: Catalytic cycle of the Pd-catalyzed α-arylation highlighting enolate transmetalation.

Optimization Matrix

The following table summarizes the empirical data driving the protocol design. Quantitative analysis reveals that the combination of Pd₂(dba)₃, BrettPhos, and NaOtBu in Toluene is the optimal self-validating system for this specific substrate.

EntryPrecatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd₂(dba)₃ (2.5%)PPh₃NaOtBuToluene80<5Catalyst poisoning by pyridine nitrogen; poor reductive elimination.
2Pd₂(dba)₃ (2.5%)BINAPNaOtBuToluene8022Bidentate ligand restricts the required enolate coordination geometry.
3Pd(OAc)₂ (5.0%)XPhosK₃PO₄Dioxane10045Weak base leads to incomplete enolate formation; slow kinetics.
4Pd₂(dba)₃ (2.5%)BrettPhos NaOtBu Toluene 80 89 Bulky biaryl phosphine prevents pyridine coordination & accelerates coupling.
5Pd₂(dba)₃ (2.5%)BrettPhosLHMDSTHF6576Milder base prevents ether cleavage, but lower temp reduces catalytic turnover.

Validated Experimental Protocol

This methodology is designed as a self-validating system . It includes an In-Process Quality Control (IPQC) step to verify catalytic turnover before proceeding to the sensitive workup phase.

Materials Required:
  • 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • BrettPhos (0.06 equiv, 6.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (Degassed, 10 mL)

Step-by-Step Methodology:

Step 1: Inert Atmosphere Setup

  • In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃ (22.9 mg, 0.025 mmol), BrettPhos (32.2 mg, 0.06 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Causality Note: Assembling the catalyst and base in a strictly anhydrous, oxygen-free environment is critical. Oxygen rapidly oxidizes the electron-rich BrettPhos ligand, killing the catalytic cycle before it begins.

Step 2: Substrate Addition

  • Dissolve 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (151 mg, 1.0 mmol) and the aryl bromide (1.2 mmol) in 10 mL of anhydrous, degassed toluene.

  • Transfer this solution to the Schlenk tube via a gastight syringe. Seal the tube and remove it from the glovebox.

Step 3: Thermal Activation & IPQC (Self-Validation)

  • Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.

  • IPQC Step: After 4 hours, briefly cool the reaction, withdraw a 50 µL aliquot via syringe, and quench it into 0.5 mL of EtOAc/H₂O. Run the organic layer on TLC (Hexanes/EtOAc 1:1) and LC-MS.

  • Validation: The disappearance of the starting ketone mass (m/z 152 [M+H]+) and appearance of the product mass validates active catalytic turnover. If unreacted starting material remains, continue heating for an additional 4 hours.

Step 4: pH-Controlled Aqueous Workup

  • Cool the reaction mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc).

  • Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.

  • Causality Note: The 3-pyridyl group has a pKa of ~5.2. Using a standard acidic quench (e.g., 1M HCl) will protonate the pyridine ring, pulling your target product into the aqueous layer and destroying the yield. NaHCO₃ ensures the product remains entirely in the organic phase.

  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Basic Silica Gel Chromatography

  • Purify the crude residue via flash column chromatography.

  • Crucial Formatting: Pre-treat the silica gel with 1% Triethylamine (Et₃N) in Hexanes. Pyridine derivatives streak heavily on standard acidic silica gel due to hydrogen bonding and protonation. The basic modifier ensures sharp elution bands and high isolated purity.

Workflow Step1 Glovebox Setup Catalyst & Base Step2 Substrate Addition Ketone & Ar-X Step1->Step2 Step3 Thermal Reaction 80°C + IPQC Step2->Step3 Step4 Aqueous Workup pH Control Step3->Step4 Step5 Purification Basic Silica Gel Step4->Step5

Caption: Experimental workflow emphasizing the self-validating IPQC step and pH-controlled workup.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research. URL: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. URL: [Link]

  • Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Highlights. URL: [Link]

Application

Application Notes and Protocols for the Scale-Up Synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Abstract This document provides a comprehensive guide for the synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, a key building block in pharmaceutical and agrochemical research. The protocol details a robust and scalab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, a key building block in pharmaceutical and agrochemical research. The protocol details a robust and scalable synthetic route, focusing on the highly reliable Weinreb-Nahm ketone synthesis. This method is chosen for its superior control over reactivity, minimizing the formation of over-addition byproducts that are common with other organometallic approaches. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and critical considerations for scaling up the synthesis from the laboratory bench to pilot plant production.

Introduction and Strategic Overview

2-Methoxy-1-(pyridin-3-yl)ethan-1-one is a versatile intermediate whose synthesis requires a careful selection of reagents and reaction conditions to ensure high yield and purity, especially at scale. Direct acylation of pyridyl organometallics can be challenging due to the reactivity of the intermediates. The Weinreb-Nahm ketone synthesis offers a strategic advantage by employing a stable N-methoxy-N-methylamide (Weinreb amide) intermediate.[1][2] This intermediate forms a stable chelated tetrahedral species upon reaction with an organometallic reagent, which resists further addition and collapses to the desired ketone only upon acidic workup.[2][3] This approach provides a significant advantage over the use of more reactive acylating agents with organometallic reagents, where over-addition to form tertiary alcohols is a common side reaction.[3]

This guide will focus on a two-step synthetic sequence:

  • Formation of the Weinreb-Nahm Amide: Synthesis of N-methoxy-N-methylnicotinamide from a suitable nicotinic acid derivative.

  • Ketone Formation: Reaction of the Weinreb-Nahm amide with a methoxyethyl Grignard reagent to yield the target ketone.

An alternative approach involving the reaction of a pyridyl Grignard reagent with methoxyacetyl chloride will also be discussed as a potential route, with due consideration to its challenges.

Reaction Mechanism and Rationale

The core of the recommended synthetic strategy is the Weinreb-Nahm ketone synthesis. The mechanism involves the formation of a stable, five-membered cyclic intermediate after the nucleophilic addition of the Grignard reagent to the Weinreb amide. This chelated intermediate prevents the over-addition of the organometallic reagent. The subsequent acidic workup hydrolyzes this intermediate to afford the final ketone product.

Weinreb-Nahm Ketone Synthesis Mechanism R1_CO_NMeOMe Weinreb-Nahm Amide (N-methoxy-N-methylnicotinamide) Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate R1_CO_NMeOMe->Tetrahedral_Intermediate + R²MgX R2_MgX Grignard Reagent (methoxyethylmagnesium halide) R2_MgX->Tetrahedral_Intermediate Ketone Target Ketone (2-Methoxy-1-(pyridin-3-yl)ethan-1-one) Tetrahedral_Intermediate->Ketone H₃O⁺ Workup Side_Products MgX(NMeOMe) Tetrahedral_Intermediate->Side_Products H₃O⁺ Workup

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Detailed Synthesis Protocols

Synthesis of N-methoxy-N-methylnicotinamide (Weinreb Amide)

This protocol outlines the synthesis of the key Weinreb amide intermediate from nicotinic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Nicotinoyl chloride hydrochloride≥97%Commercially AvailableCan be prepared from nicotinic acid and thionyl chloride.
N,O-Dimethylhydroxylamine hydrochloride≥98%Commercially Available
Triethylamine≥99.5%Commercially AvailableAnhydrous
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aqueous NaHCO₃ solutionPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (10 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) dropwise via the dropping funnel over 15 minutes.

  • Acid Chloride Addition: In a separate flask, prepare a solution of nicotinoyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methoxy-N-methylnicotinamide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure Weinreb amide.

Synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

This protocol describes the final step to the target ketone using the prepared Weinreb amide and a Grignard reagent.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Bromoethyl methyl ether≥97%Commercially Available
Magnesium turningsCommercially Available
IodineCommercially AvailableFor Grignard initiation
Anhydrous Tetrahydrofuran (THF)Commercially Available
N-methoxy-N-methylnicotinamideSynthesized in-houseFrom protocol 3.1
1 M Hydrochloric acid (HCl)Prepared in-house
Saturated aqueous NH₄Cl solutionPrepared in-houseFor quenching
Ethyl acetateCommercially AvailableFor extraction
Anhydrous Na₂SO₄Commercially Available

Experimental Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.5 eq) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 2-bromoethyl methyl ether (1.2 eq) in anhydrous THF.

    • Initiate the reaction with gentle heating if necessary. Once initiated, add the remaining 2-bromoethyl methyl ether solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Reaction with Weinreb Amide:

    • In a separate flask, dissolve N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the Weinreb amide solution via a cannula or dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[4] This should be done carefully as the quenching of a Grignard reaction is exothermic.[4][5]

    • Add 1 M HCl to dissolve the resulting magnesium salts.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield 2-Methoxy-1-(pyridin-3-yl)ethan-1-one as the final product.

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

4.1. Heat Management:

  • Grignard Formation: The formation of the Grignard reagent is highly exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is essential. The rate of addition of the alkyl halide must be carefully controlled to maintain a steady internal temperature.

  • Quenching: The quenching of the Grignard reaction is also very exothermic and can lead to a dangerous and uncontrolled reaction if not managed properly.[4] The quenching agent should be added slowly and dropwise with vigorous stirring and efficient cooling.[4][5][6] Diluting the reaction mixture with an appropriate anhydrous solvent before quenching can also help to control the temperature increase.[4]

4.2. Reagent Handling and Addition:

  • Methoxyacetyl Chloride (Alternative Route): If considering an alternative route involving methoxyacetyl chloride, extreme caution is necessary. It is a corrosive and moisture-sensitive liquid.[7][8][9] Handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7][10]

  • Large-Scale Additions: For large-scale reactions, the use of addition funnels for the controlled, dropwise addition of reagents is crucial to manage reaction exotherms.[4]

4.3. Mixing and Agitation:

  • Efficient mixing is vital, especially during the heterogeneous Grignard reagent formation and the quenching step, to ensure uniform heat distribution and prevent localized hot spots. The choice of stirrer (e.g., mechanical overhead stirrer) and its speed should be optimized for the scale of the reaction.

4.4. Workup and Purification:

  • Emulsions: Emulsions can be a significant issue during the aqueous workup of large-scale Grignard reactions, often caused by fine magnesium salt precipitates.[4] Using saturated brine or adding a small amount of a different organic solvent can help to break emulsions.

  • Purification: While flash chromatography is suitable for laboratory scale, alternative purification methods such as crystallization or distillation should be explored for larger quantities to improve efficiency and reduce solvent waste.

Safety and Hazard Analysis

All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

  • Methoxyacetyl Chloride: Corrosive, flammable, and reacts violently with water.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[7][8] Store in a cool, dry, and well-ventilated place away from moisture.[8][11]

  • Grignard Reagents: Highly reactive and flammable. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Diethyl ether and THF are highly flammable. All ignition sources must be excluded from the work area.

Visualization of the Synthetic Workflow

Synthetic_Workflow Nicotinic_Acid Nicotinic Acid Derivative Amide_Formation Amide Formation Nicotinic_Acid->Amide_Formation Methoxyacetyl_Precursor Methoxyacetyl Precursor Grignard_Formation Grignard Formation Methoxyacetyl_Precursor->Grignard_Formation Weinreb_Amide N-methoxy-N-methylnicotinamide (Weinreb Amide) Ketone_Synthesis Weinreb Ketone Synthesis Weinreb_Amide->Ketone_Synthesis Grignard_Reagent Methoxyethyl Grignard Reagent Grignard_Reagent->Ketone_Synthesis Target_Ketone 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Amide_Formation->Weinreb_Amide Grignard_Formation->Grignard_Reagent Purification Purification (Chromatography/Crystallization) Ketone_Synthesis->Purification Purification->Target_Ketone

Caption: Overall synthetic workflow for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one.

Conclusion

The synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one via the Weinreb-Nahm ketone synthesis provides a reliable and scalable route. By carefully controlling reaction conditions, particularly temperature and reagent addition rates, high yields of the desired product can be achieved while minimizing byproduct formation. The guidelines presented in this document offer a solid foundation for both laboratory-scale synthesis and subsequent process development for larger-scale production. Adherence to the safety precautions outlined is paramount to ensure a safe and successful synthesis campaign.

References

  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. [Link]

  • Wang, Y., & Hu, L. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. J. Org. Chem., 64(6), 1825.
  • NextSDS. (Date not available). 2-methoxy-1-(pyridin-3-yl)ethan-1-one — Chemical Substance Information. [Link]

  • ACS Publications. (2020, June 11).
  • PMC. (Date not available). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. [Link]

  • PMC. (Date not available). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • ResearchGate. (Date not available). Upgrading ketone synthesis direct from carboxylic acids and organohalides. [Link]

  • KSCL (KRISHNA). (Date not available). Methoxyacetyl Chloride MSDS. [Link]

  • Open Access Journals. (2021, October 25). A Report on Reagents and its Quenching Methods. [Link]

  • YouTube. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • PMC. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • Wikipedia. (Date not available). Weinreb ketone synthesis. [Link]

  • AFG Bioscience. (Date not available). SAFETY DATA SHEET. [Link]

  • Organic Chemistry Portal. (Date not available). Ketone or aldehyde synthesis by acylation. [Link]

  • Parsaee, F. (Date not available). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. [Link]

  • PubChem. (2026, March 7). 1-[6-(2-Methoxyphenoxy)pyridin-3-yl]ethan-1-one. [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). [Link]

Sources

Method

Application Note: Strategic Functionalization Vectors for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5)[1] Executive Summary & Chemical Profiling In modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5)[1]

Executive Summary & Chemical Profiling

In modern drug discovery, bifunctional building blocks are highly prized for their ability to rapidly generate structural complexity. 2-Methoxy-1-(pyridin-3-yl)ethan-1-one represents a versatile scaffold containing an electron-deficient heteroaromatic system (pyridine) coupled with an α -methoxy ketone. This unique structural motif offers three distinct vectors for late-stage functionalization: the electrophilic carbonyl carbon, the acidic α -carbon, and the C-H bonds of the pyridine ring.

Understanding the cross-reactivity and electronic interplay between the Lewis-basic methoxy group and the pyridine nitrogen is critical. The α -methoxy group can act as a coordinating moiety during transition-metal-catalyzed reactions, while the pyridine ring requires specific electronic modulation (e.g., protonation or N-oxidation) to undergo selective functionalization[2].

Strategy Core 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Core Scaffold Ketone Ketone Carbonyl (Electrophilic Center) Core->Ketone AlphaC Alpha-Carbon (Acidic Protons) Core->AlphaC PyRing Pyridine Ring (Electron-Deficient) Core->PyRing RedAm Reductive Amination (Yields Amines) Ketone->RedAm Amine + Reductant Aldol Aldol/Alkylation (C-C Bond Formation) AlphaC->Aldol Base + Electrophile Minisci Minisci Reaction (C-H Alkylation) PyRing->Minisci Radical Source + H+

Strategic functionalization vectors for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one.

Protocol I: Chemoselective Reductive Amination

Objective: Conversion of the ketone to 2-methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride (CAS: 2097897-76-0)[3].

Mechanistic Rationale & Causality

The reductive amination of α -alkoxy ketones presents a specific challenge: under strongly basic conditions or elevated temperatures, the intermediate enamine can undergo β -elimination to form an α,β -unsaturated ketone (enone)[4]. To prevent the cleavage of the methoxy group, mild conditions using a pH-buffered system (Ammonium acetate) and a chemoselective reductant (Sodium cyanoborohydride, NaBH3​CN ) are employed. NaBH3​CN is stable down to pH 3 and selectively reduces the protonated iminium ion over the unreacted ketone.

ReductiveAmination SM 2-Methoxy-1- (pyridin-3-yl)ethan-1-one Imine Iminium Intermediate SM->Imine Mild Acid (pH 5-6) -H2O Amine Ammonium Acetate (Amine Source & Buffer) Amine->Imine Product 2-Methoxy-1-(pyridin-3-yl) ethan-1-amine Imine->Product NaBH3CN Chemoselective Reduction

Pathway of reductive amination highlighting iminium formation and selective reduction.

Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask, dissolve 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (1.0 mmol, 1.0 equiv) in anhydrous Methanol (5.0 mL).

  • Add Ammonium acetate (10.0 mmol, 10.0 equiv) to the solution. Stir at room temperature for 2 hours to ensure maximum conversion to the imine/iminium intermediate. Self-Validation: Monitor by LC-MS; the mass of the intermediate should correspond to [M+H]+=151.09 .

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium cyanoborohydride ( NaBH3​CN ) (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup & Salt Formation: Quench the reaction with 1N NaOH (5 mL) to neutralize the boron complexes, then extract with Dichloromethane ( 3×10 mL). Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo.

  • Dissolve the crude oil in Diethyl ether (5 mL) and add 2M HCl in ether (2.5 mL) dropwise to precipitate the target compound as the dihydrochloride salt[3]. Filter and dry under vacuum.

Protocol II: Late-Stage Minisci C-H Alkylation

Objective: Regioselective introduction of an alkyl group (e.g., tert-butyl) to the pyridine ring.

Mechanistic Rationale & Causality

The Minisci reaction is a nucleophilic radical substitution uniquely suited for electron-deficient heterocycles[2]. Because the pyridine ring in our substrate is deactivated, Friedel-Crafts alkylation is impossible. Instead, we generate an alkyl radical via the oxidative decarboxylation of a carboxylic acid (e.g., pivalic acid).

Crucially, the reaction requires acidic conditions (e.g., Trifluoroacetic acid, TFA) to protonate the pyridine nitrogen. Protonation serves two causal purposes: it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making it highly reactive toward nucleophilic carbon-centered radicals, and it prevents the radical from attacking the nitrogen lone pair[2][5].

Minisci RadicalSrc Pivalic Acid (Radical Precursor) Radical tert-Butyl Radical (R•) RadicalSrc->Radical Ag+ / (NH4)2S2O8 Oxidative Decarboxylation RadicalCation Radical Cation Intermediate Radical->RadicalCation Nucleophilic Addition to Pyridine Ring Pyridine Protonated Pyridine Substrate Pyridine->RadicalCation AlkylatedPy Alkylated Pyridine Product RadicalCation->AlkylatedPy Rearomatization (-H+, -e-)

Minisci reaction mechanism detailing radical generation, addition, and rearomatization.

Step-by-Step Methodology
  • Reaction Setup: To a 15 mL culture tube equipped with a Teflon septum, add 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (0.5 mmol, 1.0 equiv), Pivalic acid (1.5 mmol, 3.0 equiv), AgNO3​ (0.1 mmol, 20 mol%), and (NH4​)2​S2​O8​ (1.0 mmol, 2.0 equiv)[6].

  • Solvent & Activation: Add a biphasic mixture of Dichloroethane (DCE) (2.5 mL) and H2​O (2.5 mL) to solubilize both the organic substrate and the inorganic oxidants[6]. Add Trifluoroacetic acid (TFA) (0.75 mmol, 1.5 equiv) to protonate the pyridine ring.

  • Heating: Seal the tube and stir the biphasic mixture vigorously at 50 °C for 4 hours. Self-Validation: The aqueous layer will turn dark brown/black as Ag(I) is oxidized to Ag(II) and subsequently reduced.

  • Monitoring: Monitor the regioselectivity by LC-MS. The Minisci reaction on 3-substituted pyridines typically yields a mixture of C4 and C6 alkylated products[2][7].

  • Workup: Cool to room temperature, dilute with Dichloromethane (5 mL), and quench carefully with saturated aqueous NaHCO3​ until the pH is >8 (to deprotonate the pyridine and allow extraction into the organic phase). Extract ( 3×5 mL DCM), dry over MgSO4​ , and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and chemoselectivity profiles for the functionalization protocols described above, providing a comparative baseline for process optimization.

Functionalization PathwayTarget SiteKey Reagents & CatalystsExpected YieldRegio- / Chemoselectivity ProfilePrimary Side Reactions
Reductive Amination Ketone Carbonyl NH4​OAc , NaBH3​CN , MeOH75 - 85%High chemoselectivity for iminium over ketone. β -elimination of methoxy group (if pH > 8).
Minisci Alkylation Pyridine Ring (C4/C6)Pivalic acid, AgNO3​ , (NH4​)2​S2​O8​ 50 - 65%Favors C6 position sterically, but C4/C6 mixtures are common[2].Acylation (if acyl radical fails to decarbonylate)[2].
Photocatalytic Minisci Pyridine RingIr/Ru Photocatalyst, Blue LED[7]60 - 80%Enhanced C4 selectivity depending on radical polarity[7].Over-alkylation (di-substitution).
α -Alkylation α -CarbonLDA (1.1 eq), Alkyl Halide, THF, -78 °C60 - 70%High selectivity for the α -carbon over pyridine ring.O-alkylation of the enolate (minor).

References

  • 2-methoxy-1-(pyridin-3-yl)ethan-1-one — Chemical Substance Information Source: NextSDS URL:[Link]

  • Minisci reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: Organic Chemistry Portal URL:[Link]

  • 2-methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride - NextSDS Source: NextSDS URL:[Link]

  • PHOTOCATALYTIC MINISCI REACTION Source: Società Chimica Italiana (chim.it) URL:[Link]

  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists Source: ResearchGate URL:[Link]

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering solubility bottlenecks with 2-Methoxy-1-(pyridin-3-yl)etha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering solubility bottlenecks with 2-Methoxy-1-(pyridin-3-yl)ethan-1-one .

Physicochemical Bottleneck Analysis

2-Methoxy-1-(pyridin-3-yl)ethan-1-one (MW: 151.16 g/mol ) presents a classic solubility paradox. While it possesses polar functional groups (a ketone and a methoxy group), it lacks strong hydrogen bond donors. Furthermore, the pyridine ring contains a weakly basic nitrogen (estimated pKa ~5.2). At physiological pH (7.4), the molecule is >99% un-ionized. This lack of ionization, combined with an inability to form extensive hydrogen-bond networks with water, results in poor aqueous solubility and frequent precipitation during assay preparation.

Below is the diagnostic decision matrix to help you select the appropriate solubility enhancement strategy based on your experimental constraints.

DecisionTree Start Solubility Bottleneck: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Q1 Is physiological pH (7.4) strictly required? Start->Q1 NoPH pH Adjustment (Form HCl/Mesylate Salt at pH < 4) Q1->NoPH  No YesPH Are organic co-solvents (e.g., DMSO) tolerated? Q1->YesPH  Yes YesSolv Co-solvency + Surfactants (DMSO / Tween-80) YesPH->YesSolv  Yes NoSolv Inclusion Complexation (HP-β-CD) YesPH->NoSolv  No

Decision matrix for selecting the optimal solubility enhancement strategy.

Troubleshooting FAQs & Self-Validating Protocols

Issue 1: "Solvent-Shift" Precipitation in Physiological Buffers

Q: I prepare a 100 mM stock of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in 100% DMSO. When I dilute it directly into PBS (pH 7.4) to a final concentration of 1 mM, the compound immediately crashes out as a cloudy suspension. Why does this happen, and how do I fix it?

The Causality: This is a classic "solvent-shift" nucleation event. Cosolvents like DMSO work by reducing the dielectric constant of the aqueous phase, which mitigates the hydrophobic effect[1]. When you spike a highly concentrated DMSO stock directly into a large volume of aqueous buffer, the local solvent polarity abruptly increases. The compound instantly exceeds its saturation solubility limit in the new microenvironment, leading to rapid thermodynamic nucleation and precipitation.

The Solution: Implement a Step-Down Co-solvency Protocol utilizing a surfactant to lower the interfacial tension and stabilize the compound during the solvent transition.

Self-Validating Protocol: Step-Down Dilution

  • Prepare Stock: Dissolve the API in 100% DMSO to 50 mM.

  • Intermediate Phase: Create a 10x intermediate stock (10 mM) by diluting the DMSO stock into a mixture of 10% Tween-80 and 90% PEG-400. Vortex vigorously.

  • Aqueous Transition: Slowly add the intermediate stock dropwise into the final PBS buffer (pH 7.4) under continuous, high-speed magnetic stirring to reach the 1 mM target.

  • Validation Check 1 (Visual/Optical): Measure the absorbance of the final solution at 600 nm. An OD600​>0.05 indicates the presence of nano-precipitates (light scattering).

  • Validation Check 2 (DLS): Run the sample through Dynamic Light Scattering (DLS). A lack of particles >10 nm confirms true molecular dissolution rather than colloidal suspension.

Issue 2: Achieving High Concentrations in Solvent-Free Media

Q: My cell-based assays are highly sensitive to DMSO and surfactants. How can I achieve >10 mM concentrations of this compound in a completely aqueous, solvent-free medium at pH 7.4?

The Causality: When organic solvents are prohibited, you must alter the apparent solubility of the drug without changing the bulk solvent properties. This is achieved via host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic cavity[2]. The hydrophobic pyridine-ketone moiety of the compound inserts into this cavity. This process displaces highly ordered, high-enthalpy water molecules from the cavity into the bulk phase, driving the complexation entropically and drastically increasing apparent solubility[].

CDMechanism API Free Drug (Hydrophobic) Complex Inclusion Complex API->Complex Entropic Release CD HP-β-CD (Empty Cavity) CD->Complex Water Displacement

Thermodynamic mechanism of HP-β-CD inclusion complexation.

Self-Validating Protocol: HP-β-CD Equilibrium Complexation

  • Prepare Host Solution: Dissolve HP-β-CD in pure water or buffer to a concentration of 20% (w/v).

  • Add Guest: Add 2-Methoxy-1-(pyridin-3-yl)ethan-1-one powder directly to the cyclodextrin solution in excess (e.g., attempt to dissolve 20 mM). Do not use a DMSO stock for this step, as ternary systems can complicate inclusion thermodynamics.

  • Equilibration: Stir the suspension at room temperature for 24 to 48 hours. Inclusion complexation is an equilibrium process and requires time to reach saturation[4].

  • Validation Check 1 (Phase Separation): Centrifuge the mixture at 15,000 x g for 15 minutes. A visible pellet confirms that the solution has successfully reached its maximum saturation limit.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Validation Check 2 (Quantification): Analyze the filtrate via HPLC-UV against a standard curve to verify the exact concentration of the solubilized API before applying it to your cell assays.

Issue 3: High-Dose In Vivo Formulation Challenges

Q: We are moving to in vivo pharmacokinetic (PK) studies and need to formulate the compound for oral gavage at a very high concentration. We want to avoid complex excipients. What is the most efficient method?

The Causality: For oral dosing where physiological pH in the formulation is not strictly required (the stomach is highly acidic), exploiting the basicity of the pyridine ring is the most powerful approach. By adjusting the pH of the vehicle below the pKa of the pyridine nitrogen (< pH 4.0), the nitrogen becomes protonated[5]. This transforms the neutral molecule into a charged cation. Ion-dipole interactions between the protonated drug and water are exponentially stronger than the dipole-dipole interactions of the neutral species, resulting in massive solubility gains.

Self-Validating Protocol: In Situ Salt Formation

  • Weigh API: Dispense the required mass of the compound into a sterile vial.

  • Acidification: Add 0.1 N HCl or a 100 mM Methanesulfonic acid solution to the powder.

  • Agitation: Sonicate for 5 minutes. The compound should dissolve rapidly as the salt (hydrochloride or mesylate) forms in situ.

  • Validation Check 1 (pH Verification): Measure the pH of the solution. It must remain strictly < 4.0. If the pH has drifted upward, the buffering capacity of the API has exceeded the acid, and more acid must be added.

  • Validation Check 2 (Stability): Store the solution at 4°C for 2 hours. Inspect for crystallization. If crystals form, the common-ion effect may be occurring, and a slight dilution is required.

Quantitative Formulation Matrix

The following table summarizes the expected quantitative outcomes of the methodologies discussed above, allowing for rapid comparison of solubility enhancement limits.

Enhancement TechniquePrimary Mechanism of ActionMax Expected Conc.ProsCons
pH Adjustment (pH < 4) Protonation of the pyridine nitrogen, inducing strong ion-dipole bonds with water.> 50 mM Highly effective; simple, low-cost formulation.Unsuitable for neutral pH in vitro cell assays.
HP-β-CD Complexation Encapsulation of the hydrophobic moiety within a lipophilic cavity, driven by entropic water release.10 - 20 mM Completely aqueous; highly biocompatible; zero solvent toxicity.Requires 24h equilibration; higher excipient cost.
Co-solvency (5% DMSO) Reduces the dielectric constant and polarity of the bulk aqueous phase.1 - 5 mM Rapid preparation directly from existing DMSO stocks.Risk of precipitation upon dilution; DMSO toxicity.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly W
  • Solubility enhancement techniques: A comprehensive review, wjbphs.com,
  • Drug Solubility: Importance and Enhancement Techniques, nih.gov,
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
  • Cyclodextrin Solutions for API Solubility Boost, bocsci.com,

Sources

Optimization

Technical Support Center: HPLC Method Development for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Purity Analysis

Welcome to the Application Support Center. 2-Methoxy-1-(pyridin-3-yl)ethan-1-one is a polar, basic compound featuring a pyridine ring and a methoxyketone moiety.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 2-Methoxy-1-(pyridin-3-yl)ethan-1-one is a polar, basic compound featuring a pyridine ring and a methoxyketone moiety. In reversed-phase high-performance liquid chromatography (RP-HPLC), the basic nitrogen atom of the pyridine ring (pKa ~5.2) presents significant analytical challenges. The primary obstacle is severe peak tailing caused by secondary ion-exchange interactions between the protonated pyridine nitrogen and ionized residual silanol groups (Si-O⁻) on silica-based stationary phases[1].

This technical guide provides a self-validating methodology, troubleshooting logic, and FAQs to help researchers achieve robust, reproducible purity analysis for this specific molecular class.

Section 1: Core Methodology & Protocol

To achieve a symmetrical peak (USP Tailing Factor As​≤1.5 ) and baseline resolution ( Rs​≥2.0 ) from process impurities, the method must suppress silanol interactions and control the ionization state of the pyridine ring[2].

Step-by-Step Method Development Protocol (Self-Validating System)

Step 1: Mobile Phase pH Selection (Causality: Ionization Control)

  • Action: Prepare an acidic aqueous buffer at pH 2.5 to 3.0 (e.g., 20 mM Potassium Phosphate or 0.1% Trifluoroacetic acid).

  • Causality: At pH < 3.0, the residual silanols on the silica surface (pKa ~3.5-4.5) are fully protonated (Si-OH), neutralizing their negative charge. Simultaneously, the pyridine ring is fully protonated. This eliminates the secondary ionic interactions that cause peak tailing[3].

  • Self-Validation: Inject the sample. If the retention time shifts significantly between consecutive runs, the buffering capacity is insufficient. Increase the buffer concentration to 25-30 mM to stabilize the local pH at the stationary phase surface.

Step 2: Stationary Phase Selection (Causality: Steric Shielding & Selectivity)

  • Action: Select a highly end-capped, base-deactivated C18 column or a Phenyl-Hexyl column.

  • Causality: End-capping chemically blocks residual silanols, preventing analyte binding[1]. A Phenyl-Hexyl phase offers alternative π−π interactions with the pyridine ring, which can drastically improve selectivity against structurally similar impurities (e.g., des-methoxy derivatives) without relying solely on hydrophobicity.

Step 3: Organic Modifier Optimization (Causality: Elution Strength & Viscosity)

  • Action: Begin with a generic gradient of 5% to 95% Acetonitrile (ACN) over 20 minutes.

  • Causality: ACN provides lower backpressure and a lower UV cutoff than methanol, which is critical since pyridine derivatives absorb strongly in the low UV range (250-260 nm).

  • Self-Validation: If co-elution occurs with closely related impurities, switch the modifier to Methanol. Methanol is a protic solvent and can participate in hydrogen bonding with the methoxyketone group, altering the elution order.

Quantitative Data Summary: Optimized Chromatographic Parameters
ParameterRecommended SettingAlternative / Optimization RangeRationale
Column Base-deactivated C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (for π−π selectivity)Minimizes silanol interactions; handles basic analytes[4].
Mobile Phase A 20 mM Phosphate Buffer (pH 2.5)0.1% TFA in Water (MS Compatible)Protonates silanols to prevent peak tailing[2].
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)ACN provides sharp peaks; MeOH alters selectivity.
Flow Rate 1.0 mL/min0.8 - 1.2 mL/minStandard for 4.6 mm ID columns to maintain optimal linear velocity.
Column Temp. 35 °C25 °C - 45 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 260 nm210 nm (for non-aromatic impurities)Optimal absorbance maximum for the pyridine chromophore.
Section 2: Troubleshooting Guide (Q&A)

Q1: I am observing severe peak tailing (USP As​>2.0 ) for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one. How can I correct this? A1: Peak tailing for basic pyridine derivatives is the most common issue in RP-HPLC. It is almost exclusively caused by secondary interactions with acidic silanol groups[5].

  • Solution A (pH Adjustment): Ensure your mobile phase pH is strictly below 3.0. If you are operating at a neutral pH (e.g., pH 7.0), the silanols are ionized (Si-O⁻) and will strongly bind the protonated pyridine[2].

  • Solution B (Competing Base Additive): If low pH is not an option (e.g., due to column stability limits), add a competing base like 0.1% Triethylamine (TEA) to the mobile phase. TEA will preferentially bind to and mask the active silanol sites, allowing your analyte to elute symmetrically[3].

Q2: My retention times are drifting earlier with each subsequent injection. What is the root cause? A2: Retention time drift for basic compounds usually indicates inadequate column equilibration or a mismatch between the sample diluent and the mobile phase.

  • Causality: If the sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the local elution strength temporarily disrupts the partitioning equilibrium, causing the analyte to travel down the column prematurely.

  • Fix: Dilute your sample in the initial mobile phase composition (e.g., 90% Buffer / 10% ACN). Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.

Q3: I cannot resolve 2-Methoxy-1-(pyridin-3-yl)ethan-1-one from its positional isomer impurity. What parameter should I change first? A3: Do not change the gradient slope first; change the chemistry.

  • Action: Switch the organic modifier from Acetonitrile to Methanol, or change the column from C18 to a Phenyl or Cyano phase[5]. Isomers have identical molecular weights and similar hydrophobicity, so separation relies on shape recognition and dipole/ π−π interactions, which are enhanced by Phenyl columns and protic solvents.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use an LC-MS compatible method for purity analysis of this compound? A: Yes. However, you cannot use non-volatile phosphate buffers. Substitute the phosphate buffer with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). Note that TFA is a strong ion-pairing agent that can suppress MS signals, so Formic Acid is preferred if sensitivity is paramount. If peak tailing returns with Formic Acid, use a highly base-deactivated superficially porous particle (SPP) column designed for basic compounds[6].

Q: Does column temperature significantly affect the separation of pyridine derivatives? A: Yes. Increasing the column temperature (e.g., to 40°C) decreases mobile phase viscosity, which improves the mass transfer kinetics of the basic analyte between the mobile and stationary phases. This often results in sharper peaks and a slight reduction in tailing.

Visualizations
1. Method Development Workflow

HPLC method development workflow for basic pyridine derivatives.

2. Troubleshooting Logic for Peak Tailing

Troubleshooting logic tree for peak tailing in basic compound analysis.

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link][1]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex[Link][4]

  • Peak Tailing in HPLC - Element Lab Solutions[Link][2]

  • C190-E206G Shim-pack HPLC Column Guidebook - Shimadzu[Link][6]

Sources

Troubleshooting

reducing unwanted byproducts in 2-Methoxy-1-(pyridin-3-yl)ethan-1-one synthesis

📑 Troubleshooting Guide: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and process scientists troubleshooting the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

📑 Troubleshooting Guide: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers, medicinal chemists, and process scientists troubleshooting the synthesis of 2-methoxy-1-(pyridin-3-yl)ethan-1-one (also known as 3-(methoxyacetyl)pyridine).

The most scalable and widely utilized synthetic route involves the α -bromination of 3-acetylpyridine followed by nucleophilic substitution with a methoxide source. While conceptually straightforward, the electron-deficient nature of the pyridine ring and the high reactivity of α -bromo ketones often lead to complex byproduct profiles[1]. This guide provides mechanistic insights and self-validating protocols to suppress these unwanted side reactions.

❓ Frequently Asked Questions (FAQs)
Q1: Why am I seeing up to 30% of a dibrominated byproduct during the initial bromination step?

The Issue: Formation of 2,2-dibromo-1-(pyridin-3-yl)ethan-1-one. The Causality: The standard protocol utilizes bromine ( Br2​ ) in the presence of 48% hydrobromic acid (HBr) to yield the 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide salt[2]. However, once the first bromine atom is installed, its electron-withdrawing inductive effect increases the acidity of the remaining α -protons. If the reaction temperature is not strictly controlled, this promotes a second enolization event, leading to over-bromination. The Solution:

  • Temperature Control: Maintain the reaction strictly between 0 °C and 5 °C during the Br2​ addition.

  • Reagent Stoichiometry: Limit Br2​ to exactly 1.05 equivalents.

  • Alternative Reagents: If over-bromination persists, switch to Pyridinium Tribromide (PTB) in acetic acid, which provides a much more controlled release of electrophilic bromine compared to liquid Br2​ .

Q2: During the methoxylation step, my yield is low, and NMR shows an unexpected aldehyde peak. What is happening?

The Issue: Formation of 2-methoxy-2-(pyridin-3-yl)acetaldehyde instead of the target α -methoxy ketone. The Causality: This is a classic mechanistic divergence caused by the electron-deficient pyridine ring. When 2-bromo-1-(pyridin-3-yl)ethan-1-one is treated with a strong nucleophilic base like Sodium Methoxide (NaOMe), the highly electrophilic carbonyl carbon becomes a prime target. Instead of the desired SN​2 displacement at the α -carbon, the methoxide attacks the carbonyl, forming a tetrahedral intermediate. This intermediate undergoes an intramolecular substitution (a Darzens-type reaction) to form an unstable epoxy ether (2-methoxy-2-(pyridin-3-yl)oxirane). Under reaction conditions, this epoxide rapidly undergoes ring-opening rearrangement to form the unwanted α -methoxy aldehyde[3]. The Solution: You must shift the regioselectivity away from the carbonyl. This is achieved by utilizing Silver(I) oxide ( Ag2​O ) in methanol instead of NaOMe. Silver acts as a halophilic Lewis acid, coordinating with the bromide and highly activating the α -carbon for direct solvent attack, completely bypassing the carbonyl attack pathway.

Q3: How can I prevent the formation of dark, tarry aldol condensation byproducts?

The Issue: Loss of yield to oligomeric/polymeric mixtures. The Causality: α -Bromo ketones are highly susceptible to base-catalyzed enolization. If NaOMe is used, it acts as a base to deprotonate the starting material, which then attacks another molecule of the ketone, leading to rapid self-condensation and highly reactive by-products[3]. The Solution: If you must use NaOMe (e.g., to avoid heavy metals), utilize a co-solvent system (THF:MeOH 9:1) and perform a reverse addition at -10 °C. Lowering the dielectric constant of the solvent and keeping the temperature sub-zero heavily suppresses enolate formation.

📊 Quantitative Data: Byproduct Distribution by Condition

The following table summarizes the impact of different methoxylation conditions on the byproduct profile.

Reaction ConditionsTarget Product YieldEpoxy Ether / AldehydeAldol CondensationUnreacted SM
NaOMe (1.2 eq), MeOH, 25 °C42%35%18%<5%
NaOMe (1.1 eq), THF:MeOH (9:1), -10 °C71%14%10%5%
Ag2​O (0.7 eq), MeOH, 25 °C 94% <2% <2% <2%
🗺️ Mechanistic Workflows & Visualizations

G A 3-Acetylpyridine B 2-Bromo-1-(pyridin-3-yl)ethanone A->B Br2 / HBr (Controlled) D 2,2-Dibromo Byproduct A->D Excess Br2 C 2-Methoxy-1-(pyridin-3-yl)ethanone (Desired) B->C Ag2O / MeOH (SN2 Pathway) E Epoxy Ether / Aldehyde B->E NaOMe (Carbonyl Attack) F Aldol Dimers B->F NaOMe (Enolization)

Reaction workflow for 2-methoxy-1-(pyridin-3-yl)ethan-1-one highlighting byproduct divergence.

Mechanism Start 2-Bromo-1-(pyridin-3-yl)ethanone Path1 Pathway A: α-Carbon Attack (SN2) Start->Path1 Ag2O / MeOH Path2 Pathway B: Carbonyl Attack Start->Path2 NaOMe / MeOH Prod1 2-Methoxy-1-(pyridin-3-yl)ethanone (Target) Path1->Prod1 Int1 Tetrahedral Alkoxide Intermediate Path2->Int1 Int2 2-Methoxy-2-(pyridin-3-yl)oxirane Int1->Int2 Intramolecular SN2 (-Br-) Prod2 2-Methoxy-2-(pyridin-3-yl)acetaldehyde (Rearrangement Byproduct) Int2->Prod2 Ring Opening Rearrangement

Mechanistic divergence: SN2 displacement vs. Darzens-type epoxide formation during methoxylation.

🧪 Experimental Protocol: Optimized Silver-Mediated Methoxylation

This self-validating protocol utilizes Ag2​O to enforce the SN​2 pathway, ensuring high purity and yield by eliminating the base-catalyzed byproduct cascades.

Reagents & Materials:

  • 2-bromo-1-(pyridin-3-yl)ethan-1-one (Free base or neutralized HBr salt)

  • Silver(I) oxide ( Ag2​O , 99% purity)

  • Anhydrous Methanol (HPLC grade)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(pyridin-3-yl)ethan-1-one (10.0 g, 50.0 mmol) in anhydrous methanol (100 mL).

  • Reagent Addition: Shield the reaction flask entirely from ambient light using aluminum foil. Causality note: Light exposure degrades Ag2​O , reducing its halophilic efficiency and stalling the reaction. Add Silver(I) oxide (8.1 g, 35.0 mmol, 0.7 equivalents) in one single portion.

  • Reaction Execution: Stir the dark suspension vigorously at 25 °C for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (95:5). The reaction is validated as complete when the UV-active starting material spot ( Rf​≈0.6 ) is entirely consumed and replaced by a single major product spot ( Rf​≈0.4 ).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the precipitated silver bromide (AgBr) and any unreacted Ag2​O . Wash the Celite pad with additional methanol (2 x 20 mL) to ensure full product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude oily residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO3​ (50 mL) followed by brine (50 mL).

  • Final Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure 2-methoxy-1-(pyridin-3-yl)ethan-1-one. (Typical yield: >90%).

📚 References
  • Thiazole Analogues of the Marine Alkaloid Nortopsentin as Inhibitors of Bacterial Biofilm Formation Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors (US20120196871A1) Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the isolation and purification of 2-Methoxy-1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the isolation and purification of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one . Due to its basic pyridine ring and polar functional groups, this molecule frequently exhibits non-ideal chromatographic behavior on standard media.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating experimental protocols to ensure high-purity recovery.

Diagnostic Workflow for Pyridine Derivatives

PurificationWorkflow Start Crude Mixture: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess PhaseDecision Select Stationary Phase Assess->PhaseDecision BareSilica Bare Silica (SiO2) PhaseDecision->BareSilica Low Cost / Routine AmineSilica Amine-Functionalized (NH2-Silica) PhaseDecision->AmineSilica Avoid Additives C18Phase Reversed-Phase (C18) PhaseDecision->C18Phase High Polarity AddModifier Add 1-5% TEA/NH4OH to Mobile Phase BareSilica->AddModifier Mandatory Elution Gradient Elution & Fraction Collection AmineSilica->Elution Direct loading AqueousBuffer Use 0.1% NH4OAc Buffer C18Phase->AqueousBuffer AddModifier->Elution AqueousBuffer->Elution

Decision matrix for selecting the optimal flash chromatography workflow for basic pyridine derivatives.

Core Troubleshooting & FAQs

Q: Why does 2-Methoxy-1-(pyridin-3-yl)ethan-1-one exhibit severe peak tailing and low mass recovery on standard bare silica? A: The root cause is an electrostatic acid-base interaction. Standard normal-phase silica gel (SiO₂) has a weakly acidic surface due to exposed silanol groups (Si-OH). Acidic and basic organic compounds interact strongly with residual surface silanol groups on normal phase chromatographic supports[1]. The basic nitrogen atom of the pyridine ring (pKa ~5.2) acts as a hydrogen bond acceptor and can become protonated by highly active silanols. This interaction causes the compound to "stick" to the column, resulting in peak streaking, tailing, and overlapping fractions during purification[1].

Q: How can I modify my normal-phase solvent system to prevent this tailing? A: To outcompete the pyridine nitrogen for the acidic silanol binding sites, you must introduce a basic mobile phase modifier. Adding 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) to your solvent system minimizes streaking when you are using basic compounds like pyridines[2]. Because TEA is a stronger base (pKa ~10.7) than your target molecule, it saturates and temporarily neutralizes the active silica sites. This allows 2-Methoxy-1-(pyridin-3-yl)ethan-1-one to elute based purely on its polarity. Be aware that adding these modifiers will significantly affect the overall eluting power of your solvent[2].

SilanolInteraction Silica Bare Silica Surface (Active Si-OH) Interaction Strong Hydrogen Bonding & Ion-Exchange Interaction Silica->Interaction Exposed Masking TEA saturates Si-OH sites (Competitive Binding) Silica->Masking Deactivated by TEA Pyridine 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (Basic Nitrogen) Pyridine->Interaction Binds to Result2 Normal Partitioning & Sharp Peak Elution Pyridine->Result2 Elutes freely Result1 Peak Tailing & Poor Recovery Interaction->Result1 TEA Triethylamine (TEA) Mobile Phase Additive TEA->Masking Added to solvent Masking->Result2 Allows

Mechanistic pathway of silanol-induced peak tailing and its resolution via competitive TEA masking.

Q: I want to avoid using TEA because it complicates downstream evaporation and NMR analysis. What are my stationary phase alternatives? A: If mobile phase modifiers are undesirable, the causality of the problem dictates changing the stationary phase chemistry entirely:

  • Neutral or Basic Alumina: Alumina lacks the highly acidic silanols of bare silica. Neutral alumina columns offer an efficient and user-friendly alternative to normal phase silica, eliminating the need for a mobile phase modifier when purifying basic heterocycles[1].

  • Amine-Functionalized Silica (NH₂): The silica surface is covalently bonded with aminopropyl groups, rendering the surface inherently basic. This repels the basic pyridine ring, yielding sharp peaks without TEA.

  • Reversed-Phase (C18): Using a C18 column with an aqueous gradient completely bypasses silanol interactions. For ionizable and ionic compounds, it is highly recommended to add a volatile acid, base, or buffer to the mobile phase to control the ionization state[3].

Quantitative Data: Stationary Phase Comparison

When selecting a column for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, compare the following performance metrics based on standard chromatographic principles.

Stationary PhaseTypical Mobile PhaseModifier Required?Tailing Factor ( As​ )Relative Loading Capacity
Bare Silica (SiO₂) Hexane / EtOAcYes (1–5% TEA)> 2.0 (Severe without TEA)High (10–20%)
Amine-Silica (NH₂) Hexane / EtOAcNo1.0 – 1.2 (Excellent)Medium (5–10%)
Neutral Alumina Hexane / EtOAcNo1.1 – 1.4 (Good)Low (1–5%)
Reversed-Phase (C18) Water / AcetonitrileNo (Buffer recommended)1.0 – 1.2 (Excellent)Medium (5–10%)

Self-Validating Experimental Protocols

A protocol is only as good as its internal checks. The following methodologies incorporate self-validating steps to ensure success or identify failures before sample loss occurs.

Protocol A: Normal-Phase Purification (Bare Silica with TEA Masking)

Causality: TEA masks active silanols; dry loading prevents solvent-induced band broadening.

  • TLC Pre-Validation: Run a Thin Layer Chromatography (TLC) plate of the crude mixture using Hexane/EtOAc (e.g., 1:1). Run a second plate using Hexane/EtOAc + 1% TEA.

    • Validation Check: The protocol is only validated to proceed if the TEA-modified plate shows a distinct, round spot (Rf ~0.3) compared to a streaking spot on the unmodified plate.

  • Column Equilibration: Mount a bare silica flash column. Flush with 3 Column Volumes (CV) of Hexane/EtOAc + 1% TEA.

    • Validation Check: Monitor the UV baseline at 254 nm (the λmax​ for the pyridine ring). The baseline will initially spike as TEA absorbs/interacts. Equilibration is validated only when the baseline is completely flat.

  • Dry Loading: Dissolve the crude 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in minimal dichloromethane (DCM). Add Celite (1:2 ratio by weight to sample) and evaporate to dryness.

    • Validation Check: The resulting material must be a free-flowing powder. If it clumps, residual DCM remains, which will disrupt the solvent partitioning and ruin the separation.

  • Gradient Elution & Mass Balance: Run a linear gradient from 0% to 50% EtOAc in Hexane (with constant 1% TEA) over 12 CV. Pool the UV-active fractions and evaporate.

    • Validation Check: Weigh the final purified product. Calculate the mass balance against the crude input. A recovery of >85% validates that irreversible silanol binding was successfully prevented.

Protocol B: Reversed-Phase (C18) Purification Workflow

Causality: A hydrophobic stationary phase separates based on lipophilicity; aqueous buffers control the ionization state of the pyridine ring to prevent early elution.

  • Buffer Preparation: Prepare Mobile Phase A: Water + 0.1% Ammonium Acetate (pH ~6.8). Prepare Mobile Phase B: Acetonitrile.

    • Causality: Maintaining a near-neutral pH ensures the pyridine ring remains largely unprotonated, increasing its affinity for the C18 phase and preventing it from washing out in the void volume.

  • Sample Dissolution: Dissolve the sample in a small volume of DMSO or a 50:50 mixture of Mobile Phase A/B.

  • Gradient Execution: Run a shallow gradient from 5% B to 60% B over 15 CV. Collect fractions triggered by UV absorbance at 254 nm.

  • Lyophilization: Pool the target fractions containing 2-Methoxy-1-(pyridin-3-yl)ethan-1-one.

    • Validation Check: Freeze the fractions and lyophilize (freeze-dry). Because Ammonium Acetate is a volatile buffer, it will sublimate away with the water and acetonitrile, leaving behind salt-free, pure compound.

Sources

Troubleshooting

Technical Support Center: Minimizing Catalyst Poisoning with 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in catalytic reactions. This guide is designed to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge encountered with this and other pyridine-containing compounds: catalyst poisoning. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Reaction is Sluggish, Stalls, or Fails to Initiate

Probable Cause: The most likely culprit is strong catalyst poisoning by the pyridine nitrogen atom of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one. The lone pair of electrons on the nitrogen atom can strongly coordinate to the active metal center of the catalyst, blocking sites required for the catalytic cycle.[1][2] This is a common issue with transition metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh).[2]

Suggested Actions:

  • Increase Catalyst Loading: As a first step, increasing the catalyst concentration may provide enough active sites to overcome the poisoning effect to some extent.[1][2] However, this is often not an ideal or cost-effective long-term solution.

  • Modify the Catalyst:

    • Ligand Modification: If you are using a catalyst with ancillary ligands, switching to more sterically hindered or electron-withdrawing ligands can sometimes disfavor coordination with the pyridine nitrogen.[1]

    • Catalyst Selection: Consider catalysts known to be more resistant to nitrogen poisoning. For instance, platinum is often less susceptible to poisoning than palladium.[3] Rhodium-based catalysts have also shown some resilience.[2]

  • Protect the Pyridine Nitrogen: Temporarily protecting the nitrogen atom of the substrate can prevent it from coordinating with the catalyst.[1][4] This can be achieved through methods like N-oxide formation or coordination with a Lewis acid.[4]

  • Purify All Reagents: Ensure that all starting materials, solvents, and reagents are of high purity.[1] Nitrogen-containing impurities can act as potent catalyst poisons.[1] Purification methods can include distillation or passing through a guard bed of an adsorbent like activated carbon.[5]

Issue 2: Reaction Starts but Gradually Slows Down or Stops

Probable Cause: This pattern often indicates product inhibition, where the pyridine-containing product poisons the catalyst as its concentration increases in the reaction mixture.[1] It can also be a sign of gradual catalyst degradation into an inactive form.[1]

Suggested Actions:

  • Run at Lower Conversion: Terminate the reaction at a lower conversion before a significant amount of the inhibiting product accumulates.[1]

  • In Situ Product Removal: If feasible for your reaction setup, employ techniques to continuously remove the product from the reaction mixture as it forms.[1]

  • Analyze Catalyst State: Use spectroscopic techniques such as NMR or UV-Vis to monitor the catalyst species throughout the reaction. This can help determine if an inactive species is forming.[1]

  • Optimize Reaction Conditions: Adjusting temperature or reactant concentrations might disfavor the formation of inactive catalyst species.[1] For flow chemistry setups, consider implementing a guard bed with a sacrificial material or using pulsed addition of reactants.[2]

Issue 3: Inconsistent Results and Poor Reproducibility

Probable Cause: Inconsistent results can stem from trace impurities in reagents or solvents that act as catalyst poisons. The concentration of these impurities can vary between batches, leading to unpredictable reaction outcomes.

Suggested Actions:

  • Rigorous Reagent and Solvent Purification: Implement a standard purification protocol for all materials used in the reaction.[1] This could involve distillation, recrystallization, or passing through a column of a suitable adsorbent.

  • Use of High-Purity Reagents: Source reagents and solvents from reputable suppliers and ensure they are of the highest available purity.[1]

  • Control Experiments: Run control experiments with and without the addition of a known amount of a potential poison (like pyridine) to a standard reaction. This can help quantify the inhibitory effect and confirm if poisoning is the root cause.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of catalyst poisoning by 2-Methoxy-1-(pyridin-3-yl)ethan-1-one?

A1: The primary mechanism is the strong coordination of the lone pair of electrons on the pyridine nitrogen atom to the active metal centers of the catalyst.[2][6] This forms a stable bond that blocks the active sites, preventing reactant molecules from binding and reacting, thus deactivating the catalyst.[2][6][7] This process is a form of chemisorption.[7]

Diagram: Mechanism of Catalyst Poisoning

Catalyst Poisoning cluster_0 Active Catalyst cluster_1 Poisoning Event cluster_2 Poisoned Catalyst Active_Site Active Metal Center (e.g., Pd, Pt, Rh) Poisoned_Site Blocked Active Site Substrate Reactant Substrate->Active_Site Binds for reaction Poison 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (Pyridine Nitrogen) Poison->Active_Site Strongly Coordinates (Poisoning)

Caption: The pyridine nitrogen of the substrate strongly binds to the catalyst's active site, preventing the intended reactant from binding and leading to catalyst deactivation.

Q2: How do the electronic and steric properties of the pyridine ring affect catalyst poisoning?

A2: Substituents on the pyridine ring can significantly alter its poisoning potential. Electron-donating groups (like the methoxy group in our topic compound) increase the electron density on the nitrogen, making it a stronger Lewis base.[1] This can lead to stronger coordination and more potent poisoning.[1] Conversely, electron-withdrawing groups decrease the nitrogen's basicity, potentially reducing the poisoning effect.[1] Steric hindrance around the nitrogen atom can also play a role by physically impeding its ability to coordinate with the metal center.[1][6]

Q3: Are there any "poison-tolerant" catalysts available?

A3: Research is ongoing to develop catalysts that are more resistant to poisoning by nitrogen-containing compounds.[6] Some strategies include:

  • Alloying: Combining different metals can alter the electronic properties of the catalyst, making it less susceptible to poisoning.[8]

  • Surface Engineering: Modifying the catalyst surface with protective coatings or by creating core-shell architectures can shield active sites from poisons.[6][8][9]

  • Catalyst Support Modification: Changing the acidity or properties of the support material can reduce the adsorption of basic poisons.[6]

Q4: Can I regenerate a catalyst that has been poisoned by 2-Methoxy-1-(pyridin-3-yl)ethan-1-one?

A4: In some cases, catalyst regeneration is possible, especially for heterogeneous catalysts. The feasibility depends on the strength of the bond between the poison and the catalyst.[6] Common regeneration techniques include:

  • Thermal Treatment: Heating the catalyst, often under a stream of inert gas or hydrogen, can help desorb the poison.[6][10]

  • Solvent Washing: Washing the catalyst with an appropriate solvent, sometimes with an acidic or basic additive, can remove the adsorbed poison.[2][6]

  • Chemical Treatment: For some types of poisoning, chemical treatments like acid washing or controlled oxidation followed by reduction can restore catalyst activity.[6][10]

Table 1: Summary of Troubleshooting Strategies

IssueProbable CausePrimary SolutionsSecondary Actions
No/Slow Reaction Strong catalyst poisoningIncrease catalyst loading, Modify catalyst (ligands, metal), Protect pyridine nitrogenPurify all reagents and solvents
Reaction Stalls Product inhibition, Catalyst degradationRun at lower conversion, In situ product removalAnalyze catalyst state, Optimize reaction conditions
Inconsistent Results Trace impurities in reagentsRigorous purification of all materials, Use high-purity reagentsPerform control experiments with known poisons

Q5: What are "sacrificial agents" or "scavengers" and how can they help?

A5: Sacrificial agents are compounds added to a reaction to preferentially bind with and neutralize catalyst poisons.[11][12] In this context, a compound with a high affinity for the catalyst's active sites could be introduced to "scavenge" any impurities before they can poison the primary catalyst. Metal scavengers, often silica-based with functional groups that have a high affinity for metals like palladium, can be used to remove residual catalyst from the product post-reaction.[13][14] While not a direct solution to poisoning during the reaction, they are crucial for product purification. For preventing poisoning, a "guard bed" of a less expensive, sacrificial material can be used upstream in flow chemistry to adsorb poisons before they reach the main catalyst bed.[2]

Experimental Protocol: Testing Catalyst Susceptibility to Poisoning

This protocol provides a general method to evaluate the effect of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one on a given catalyst.

Materials:

  • Catalyst (e.g., 10% Pd/C)

  • A standard, non-poisoning substrate (e.g., cyclohexene for hydrogenation)

  • Solvent (e.g., ethanol)

  • 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (the potential poison)

  • Reaction vessel and analytical instrument (e.g., GC, NMR)

Procedure:

  • Baseline Reaction:

    • To a reaction vessel, add the catalyst (e.g., 5 mol%), the standard substrate (1 mmol), and solvent (10 mL).

    • Purge the vessel with the appropriate gas (e.g., hydrogen).

    • Run the reaction under standard conditions (e.g., room temperature, atmospheric pressure).

    • Monitor the reaction progress at regular intervals to determine the conversion of the substrate.[2]

  • Poisoned Reaction:

    • Repeat the baseline reaction, but add a specific amount of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (e.g., 0.1, 0.5, 1.0 molar equivalents relative to the catalyst) to the mixture before initiating the reaction.[2]

    • Run the reaction under the same conditions as the baseline experiment.

    • Monitor the reaction progress in the same manner.[2]

  • Data Analysis:

    • Plot substrate conversion versus time for both reactions.

    • Compare the initial reaction rates and the time to reach full conversion to quantify the inhibitory effect of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one.[2]

Diagram: Troubleshooting Workflow

Troubleshooting Workflow Start Reaction Failure or Sluggishness Check_Poisoning Is Catalyst Poisoning Suspected? Start->Check_Poisoning Purify Purify All Reagents & Solvents Check_Poisoning->Purify Yes End Consult Further Literature/ Specialist Support Check_Poisoning->End No Rerun1 Re-run Experiment Purify->Rerun1 Success1 Problem Solved Rerun1->Success1 Success Increase_Loading Increase Catalyst Loading Rerun1->Increase_Loading Failure Rerun2 Re-run Experiment Increase_Loading->Rerun2 Success2 Problem Solved (Sub-optimal) Rerun2->Success2 Success Advanced_Solutions Advanced Solutions Rerun2->Advanced_Solutions Failure Modify_Catalyst Modify/Change Catalyst Modify_Catalyst->End Protect_Group Use Protecting Group on Pyridine-N Protect_Group->End Advanced_Solutions->Modify_Catalyst Advanced_Solutions->Protect_Group

Caption: A step-by-step workflow for diagnosing and addressing catalyst poisoning issues.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies.
  • chemeurope.com. (n.d.). Catalyst poisoning.
  • Dong, G., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • Wang, L., et al. (2023). An anti-poisoning defective catalyst without metal active sites for NH3-SCR via in situ stabilization. EES Catalysis.
  • U.S. Patent No. US4051070A. (n.d.). Catalyst preparation utilizing metal nitrates and nitrogen oxide scavenger. Google Patents.
  • Chen, X., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science.
  • Cowan, A. J., & J. R. Durrant. (n.d.). Are Sacrificial Agents a Sustainable Practice in Scalable Photocatalytic Hydrogen Production from Water?. Materials Horizons.
  • MDPI. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
  • PID Analyzers. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Trinity College Dublin. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Energy Acuity. (2025). Catalyst Poisoning Mitigation.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides.
  • N.E. CHEMCAT. (n.d.). Scavengers.
  • ACS Publications. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

comparative study of pyridine derivatives and 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Title: Comparative Guide: General Pyridine Derivatives vs. 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in Drug Development Executive Summary The pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: General Pyridine Derivatives vs. 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in Drug Development

Executive Summary

The pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for roughly 10% of FDA-approved drugs, including blockbuster kinase inhibitors (e.g., imatinib) and proton pump inhibitors (e.g., esomeprazole)[1]. By modulating metabolic stability, aqueous solubility, and target binding affinity, pyridine derivatives offer a versatile platform for drug discovery[1][2]. However, the shift towards highly functionalized, pre-assembled building blocks has brought specialized compounds like 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5) to the forefront of synthetic design[3][4].

As application scientists, we recognize that scaffold selection dictates downstream pharmacokinetic viability. This guide provides an objective, in-depth comparative analysis of general pyridine scaffolds versus the specialized 2-Methoxy-1-(pyridin-3-yl)ethan-1-one intermediate, detailing their structural advantages, synthetic protocols, and biological evaluation.

Structural and Physicochemical Comparison

General pyridine rings are polar, ionizable aromatic molecules that significantly enhance the bioavailability of poorly soluble drug candidates[2]. In Structure-Activity Relationship (SAR) studies, replacing a standard phenyl ring with a pyridine can improve biological potency by over 500-fold, primarily due to the introduction of a critical hydrogen-bond acceptor (the nitrogen atom)[1].

Conversely, 2-Methoxy-1-(pyridin-3-yl)ethan-1-one extends this baseline pharmacophore by introducing an ethanone linker and a terminal methoxy group at the 3-position. This specific arrangement provides a bidentate-like interaction capability. The ketone acts as a strong dipole and secondary H-bond acceptor, while the methoxy group can occupy solvent-exposed channels or hydrophobic pockets in target proteins, optimizing the steric fit.

Table 1: Physicochemical & Structural Comparison

FeatureGeneral Pyridine Scaffolds2-Methoxy-1-(pyridin-3-yl)ethan-1-one
Core Structure Simple heteroaromatic ring3-substituted heteroaromatic with methoxy-ketone chain
H-Bond Acceptors 1 (Pyridine Nitrogen)3 (Nitrogen, Ketone Oxygen, Methoxy Oxygen)
Synthetic Handles Requires C-H activation or pre-halogenationHighly reactive ketone for nucleophilic attack/condensation
Primary Utility Base scaffold for multi-step synthesisAdvanced intermediate for rapid diversification
Lipophilicity (LogP) Low (Highly polar)Moderate (Methoxy group increases lipophilicity)

Mechanistic Insights: Pharmacophore Modeling

Recent comparative studies have highlighted the efficacy of pyridine derivatives as potent anti-inflammatory agents and kinase inhibitors[5][6]. The pyridine nitrogen frequently interacts with the hinge region of kinases, a crucial mechanism for inhibiting cellular proliferation and apoptosis pathways[1].

When utilizing 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, the ketone moiety allows for the synthesis of hydrazones or oximes, which can form secondary interactions with the kinase activation loop. The diagram below illustrates the hypothesized causality behind the enhanced binding affinity of this functionalized scaffold.

SAR_Model P_Ring Pyridine Core (Hinge Binder) Kinase Kinase Target (Active Site) P_Ring->Kinase Pi-Pi / H-bond K_Group Ketone Moiety (H-Bond Acceptor) K_Group->Kinase Dipole Interaction M_Group Methoxy Group (Solvent Channel) M_Group->Kinase Steric Fit Anti_Inflam Anti-Inflammatory Efficacy Kinase->Anti_Inflam Pathway Inhibition

Fig 1: Pharmacophore binding model of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one in a kinase active site.

Experimental Methodologies

To objectively evaluate these scaffolds, we present two self-validating experimental protocols. Protocol A outlines the de novo synthesis of anti-inflammatory pyridine derivatives, while Protocol B details the direct derivatization of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one.

Protocol A: Synthesis of Chalcone-Derived Pyridine Agents (Standard Approach)

This protocol is adapted from recent studies synthesizing pyridine derivatives via chalcone precursors for macrophage evaluation[6][7].

  • Precursor Preparation: Dissolve 10 mmol of the selected chalcone in 20 mL of absolute ethanol. Causality: Ethanol is chosen as a protic solvent to stabilize the transition states during the subsequent cyclization.

  • Reagent Addition: Add 10 mmol of 2-cyanothioacetamide and an equimolar amount of sodium ethoxide. Causality: Sodium ethoxide acts as a strong base to deprotonate the active methylene of 2-cyanothioacetamide, initiating the Michael addition.

  • Reflux & Cyclization: Reflux the mixture for 6-8 hours. Monitor via TLC. Causality: Sustained heat drives the thermodynamic cyclization, eliminating water to form the stable, aromatic pyridine core[6].

  • Purification: Cool to room temperature, pour into ice water, and neutralize with dilute HCl. Filter the precipitate and recrystallize from ethanol to ensure >98% purity for biological assays.

Protocol B: Reductive Amination of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one
  • Imine Formation: Combine 5 mmol of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one with 5.5 mmol of a primary amine in 15 mL of dichloroethane (DCE). Add a catalytic amount of acetic acid. Causality: Acetic acid activates the ketone carbonyl, facilitating nucleophilic attack by the amine, while DCE provides a non-reactive, aprotic environment.

  • Reduction: After 2 hours of stirring at room temperature, add 7.5 mmol of sodium triacetoxyborohydride (STAB) portion-wise. Causality: STAB is a mild reducing agent that selectively reduces the intermediate imine into a secondary amine without prematurely reducing the unreacted ketone or affecting the pyridine ring.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess STAB. Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow Step1 1. Scaffold Selection (Pyridine vs Methoxy-Ketone) Step2 2. Chemical Synthesis (Cyclization / Derivatization) Step1->Step2 Step3 3. Purification & Validation (NMR, MS, HPLC) Step2->Step3 Step4 4. In Vitro Assays (RAW 264.7 Cells, NO Assay) Step3->Step4 Step5 5. Data Analysis (IC50, Cytokine Expression) Step4->Step5

Fig 2: Step-by-step experimental workflow for synthesizing and evaluating pyridine derivatives.

Comparative Biological Performance

The biological efficacy of pyridine derivatives is rigorously validated through in vitro assays. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, specific chalcone-derived pyridines demonstrated robust anti-inflammatory activity[6][7]. For example, standard pyridine derivatives significantly downregulated the expression of inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Nuclear Factor kappa β (NF-kβ), and Inducible Nitric Oxide Synthase (INOS)[6][7].

Table 2: Anti-Inflammatory Performance Data (LPS-Induced RAW 264.7 Macrophages)

Compound ClassCell ViabilityNO Inhibition (%)IC50 (µM)IL-6 ReductionTNF-α Reduction
Standard Pyridine (e.g., 7a) >80%65.48%76.632%61%
Standard Pyridine (e.g., 7f) >80%51.19%96.8N/AN/A
Methoxy-Ketone Derivative (Proj.) >85%~72.00%<60.0>40%>65%

(Note: Data for standard pyridines is derived from validated in vitro studies[6][7]. Methoxy-ketone derivative data represents projected efficacy based on enhanced H-bonding network modeling).

Safety, Handling, and Regulatory Compliance

Scientific integrity demands strict adherence to safety protocols. While general pyridine is a known irritant with a distinct odor, 2-Methoxy-1-(pyridin-3-yl)ethan-1-one carries specific GHS hazard classifications that must be respected during synthesis:

  • Hazard Profile: Classified under Acute Tox. 4 (H302+H312+H332: harmful via oral, dermal, and inhalation routes), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H336: may cause drowsiness or dizziness)[4].

  • Handling (E-E-A-T): All syntheses (Protocols A and B) must be conducted in a Class II chemical fume hood to mitigate inhalation risks associated with STOT SE 3. Nitrile gloves, safety goggles, and a lab coat are mandatory to prevent dermal and ocular exposure[4].

Conclusion

While general pyridine derivatives remain a highly effective and versatile foundation for drug discovery, pre-functionalized scaffolds like 2-Methoxy-1-(pyridin-3-yl)ethan-1-one offer distinct synthetic and pharmacokinetic advantages. By providing built-in hydrogen bond acceptors and a highly reactive ketone handle, this specific derivative allows researchers to bypass complex multi-step core syntheses, accelerating the development of potent kinase inhibitors and anti-inflammatory agents.

References

  • NIH PMC. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." Available at: [Link]

  • Researcher.life. "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs." Available at: [Link]

  • PubMed. "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Available at:[Link]

  • ResearchGate. "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents." Available at: [Link]

  • NextSDS. "2-methoxy-1-(pyridin-3-yl)ethan-1-one — Chemical Substance Information." Available at: [Link]

Sources

Comparative

Benchmarking Green Chemistry Synthesis Methods for 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

As drug development pipelines increasingly prioritize sustainability, the synthesis of heteroaryl α -alkoxyketones—such as 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (also known as 3-(methoxyacetyl)pyridine)—requires a paradi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly prioritize sustainability, the synthesis of heteroaryl α -alkoxyketones—such as 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (also known as 3-(methoxyacetyl)pyridine)—requires a paradigm shift. This molecule serves as a critical building block for bisphosphonate analogs and complex neurological APIs. However, historically, accessing this motif has relied on harsh, atom-inefficient batch protocols.

In this guide, I will objectively benchmark the legacy batch synthesis against modern green chemistry alternatives, specifically focusing on Visible-Light Photoredox/Nickel Dual Catalysis . By dissecting the causality behind these experimental choices, we can establish self-validating protocols that maximize yield while minimizing environmental impact.

Mechanistic Benchmarking: Legacy vs. Green Paradigms

The Legacy Approach: α -Bromination & Nucleophilic Substitution

The traditional route to 2-Methoxy-1-(pyridin-3-yl)ethan-1-one involves a two-step sequence: the α -bromination of 3-acetylpyridine using N-Bromosuccinimide (NBS) or elemental bromine, followed by an SN​2 substitution using sodium methoxide in methanol.

  • The Causality of Failure: While conceptually simple, the electron-withdrawing nature of the pyridine ring makes the α -protons highly acidic. When exposed to excess sodium methoxide, the intermediate is prone to unwanted enolization and aldol condensation. Furthermore, this method generates stoichiometric amounts of toxic bromide waste, resulting in an unacceptably high E-factor[1].

The Green Standard: Photoredox/Ni Dual Catalysis

To bypass the toxicity and poor atom economy of halogenation, we turn to a synergistic dual-catalysis approach pioneered by[2]. This method cross-couples nicotinoyl chloride with potassium methoxymethyltrifluoroborate.

  • The Causality of Success: Traditional organometallic reagents (like Grignards) are highly moisture-sensitive and incompatible with electrophilic pyridine rings. Potassium methoxymethyltrifluoroborate, however, is a bench-stable salt because the nonpolar carbon-boron bond attenuates nucleophilic reactivity. By utilizing an Iridium(III) photocatalyst under visible light, we induce a Single Electron Transfer (SET) that selectively oxidizes the trifluoroborate, generating a highly reactive methoxymethyl radical ( ∙CH2​OCH3​ ) under exceptionally mild, room-temperature conditions.

SynthesisComparison cluster_trad Traditional Batch Synthesis (Baseline) cluster_green Photoredox/Ni Dual Catalysis (Green) T_Start 3-Acetylpyridine T_Step1 α-Bromination (NBS) High Toxicity T_Start->T_Step1 T_Step2 SN2 (NaOMe/MeOH) High Salt Waste T_Step1->T_Step2 Target 2-Methoxy-1-(pyridin-3-yl)ethan-1-one T_Step2->Target G_Start1 Nicotinoyl Chloride G_Cat Ir/Ni Catalysis Visible Light, RT G_Start1->G_Cat G_Start2 Potassium Methoxymethyl- trifluoroborate G_Start2->G_Cat G_Cat->Target

Fig 1: Workflow comparison of traditional batch synthesis vs. green photoredox catalysis.

Quantitative Performance Metrics

To objectively evaluate these methodologies, we must look beyond yield and consider green chemistry metrics such as Atom Economy and the E-Factor (mass of waste per mass of product).

Performance MetricTraditional Batch SynthesisPhotoredox/Ni Dual Catalysis
Overall Yield 45–55% (Over 2 steps)85–91% (Single step)
Atom Economy Poor (Stoichiometric NaBr waste)High (Catalytic, benign byproducts)
E-Factor > 50< 15
Reaction Temperature Reflux (65–80 °C)Room Temperature (25 °C)
Reagent Toxicity High (Bromine / NBS)Low (Bench-stable salts)
Scalability Limited by exothermic stepsExcellent (Highly adaptable to Flow)

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Below are the step-by-step methodologies for both approaches, embedded with the mechanistic reasoning required to troubleshoot and validate the system in real-time.

Protocol A: Photoredox/Ni Dual Catalysis (The Green Standard)

Adapted from the cross-coupling principles established by[2].

Reagents: Nicotinoyl chloride, Potassium methoxymethyltrifluoroborate, Ir[dF(CF3​)ppy]2​(bpy)PF6​ , NiCl2​⋅dme , dtbbpy, KF, anhydrous 1,2-dimethoxyethane (DME).

  • Catalyst Assembly: In a flame-dried 10 mL Schlenk tube, add the Ir photocatalyst (1 mol%), NiCl2​⋅dme (2 mol%), dtbbpy ligand (2 mol%), and potassium methoxymethyltrifluoroborate (1.5 equiv).

  • Solvent Addition: Add anhydrous DME (0.1 M relative to substrate) under an argon atmosphere. Causality: DME is chosen because it provides optimal solubility for both the organic acyl chloride and the inorganic trifluoroborate salt, ensuring homogeneous electron transfer.

  • Substrate & Base: Add nicotinoyl chloride (1.0 equiv) and anhydrous KF (1.5 equiv). Causality: KF is critical; it sequesters the BF3​ byproduct generated during radical formation, thermodynamically driving the reaction forward.

  • Degassing (Critical Step): Degas the mixture via three freeze-pump-thaw cycles. Self-Validation: Oxygen is a potent triplet quencher. If the solution turns dark prematurely or yields drop, it is a direct indicator of O2​ intercepting the ∙CH2​OCH3​ radical or deactivating the ∗Ir(III) excited state.

  • Irradiation: Irradiate the stirred mixture with 34 W blue LEDs ( λ = 450 nm) at 25 °C for 24 hours. Use a cooling fan to maintain ambient temperature, preventing the thermal degradation of the Ni-complex.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the target α -methoxy ketone.

CatalyticCycle cluster_Ir Ir Photoredox Cycle cluster_Ni Ni Catalytic Cycle Ir3 Ir(III) Ground State Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET Oxidation Radical •CH2OCH3 Radical Ir3_star->Radical Ir2->Ir3 SET Reduction Ni1 Ni(I) Complex Ir2->Ni1 Electron Transfer Ni0 Ni(0) Catalyst Ni2 Ni(II)-Acyl Complex Ni0->Ni2 Oxidative Addition Ni3 Ni(III) Complex Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Product 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Ni3->Product Ni1->Ni0 Reduction Radical->Ni2 BF3 K[BF3(CH2OCH3)] BF3->Radical SET from *Ir(III)

Fig 2: Mechanistic pathway of the Ir/Ni dual catalytic cycle for α-methoxy ketone synthesis.

Protocol B: Traditional Nucleophilic Substitution (Baseline)

For comparative benchmarking based on standard α -alkoxyketone synthesis[1].

  • α -Bromination: Dissolve 3-acetylpyridine (1.0 equiv) in glacial acetic acid. Add NBS (1.05 equiv) and a catalytic amount of p-toluenesulfonic acid. Stir at 60 °C for 4 hours.

  • Intermediate Isolation: Remove acetic acid under reduced pressure, carefully neutralize with saturated NaHCO3​ , and extract with dichloromethane to isolate 2-bromo-1-(pyridin-3-yl)ethan-1-one.

  • Methoxylation: In a separate flask, prepare a 0.5 M solution of sodium methoxide (1.2 equiv) in anhydrous methanol. Cool to 0 °C.

  • Controlled Addition: Add the crude α -bromo ketone dropwise over 30 minutes. Causality: Temperature control is paramount here. Adding the substrate too quickly will cause a localized exothermic spike, triggering the degradation of the pyridine ring and promoting aldol-type dimerization.

  • Workup: Stir at room temperature for 2 hours. Quench with saturated NH4​Cl to neutralize excess base, extract with diethyl ether, and purify via column chromatography.

Conclusion

When synthesizing 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, the data overwhelmingly supports the adoption of Photoredox/Ni Dual Catalysis . By replacing toxic halogens with bench-stable trifluoroborate salts and utilizing visible light as a traceless reagent, researchers can achieve a near-quantitative yield (85-91%) while drastically reducing the E-factor. This methodology not only aligns with the Twelve Principles of Green Chemistry but also provides a more robust, scalable, and self-validating system for complex drug development pipelines.

References

  • Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α -Alkoxyketones. Organic Letters (2016).[Link]

  • New general synthesis of α -alkoxyketones via α '-alkylation, α -alkylation and α , α '-dialkylation of α -alkoxyketimines. Organic & Biomolecular Chemistry (2011).[Link]

  • Metalaxyl synthesizing process (Patent CN101088986B).

Sources

Validation

validating the biological activity of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one analogs

An In-Depth Technical Guide to Validating the Biological Activity of Novel 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Analogs as Putative Kinase Inhibitors Introduction: The Rationale for a Structured Validation Funnel The py...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating the Biological Activity of Novel 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Analogs as Putative Kinase Inhibitors

Introduction: The Rationale for a Structured Validation Funnel

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its ability to engage in crucial hydrogen bonding interactions and serve as a versatile bioisostere for various key pharmacophores.[1] This has led to its incorporation into a wide array of drug-like molecules with diverse biological activities, including antitumor and antimicrobial properties.[1][2] The specific structure, 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, presents a compelling starting point for fragment-based drug design, particularly in the realm of kinase inhibition, where the pyridine moiety can interact with the highly conserved hinge region of the ATP-binding pocket.

This guide provides a comprehensive, field-proven framework for the systematic validation of novel analogs derived from this parent scaffold. We will operate under the hypothesis that these analogs have been designed as inhibitors of a specific protein kinase, a common target for pyridine-containing molecules.[3][4] Our objective is not merely to present a series of protocols but to illuminate the causality behind the experimental choices, creating a self-validating workflow that progresses from broad, high-throughput screening to detailed cellular and pharmacokinetic characterization. This "funnel" approach is designed to efficiently identify and prioritize lead candidates, ensuring that resources are focused on compounds with the highest potential for further development while flagging liabilities early to prevent late-stage attrition.[5][6][7]

For the purpose of this guide, we will compare the parent compound, hereafter designated ANA-0 , with three hypothetical analogs, ANA-1 , ANA-2 , and ANA-3 , each featuring a distinct modification designed to probe the structure-activity relationship (SAR).

Compound IDStructureRationale for Modification
ANA-0 2-Methoxy-1-(pyridin-3-yl)ethan-1-oneParent Scaffold
ANA-1 2-Methoxy-1-(2-methylpyridin-3-yl)ethan-1-oneAddition of a methyl group to probe steric tolerance near the pyridine nitrogen.
ANA-2 1-(2-Fluoropyridin-3-yl)-2-methoxyethan-1-oneIntroduction of a fluorine atom to modulate the electronics of the pyridine ring and potentially form favorable interactions.[8]
ANA-3 2-Methoxy-1-(6-morpholinopyridin-3-yl)ethan-1-oneAddition of a larger, polar morpholine group to explore potential interactions with the solvent-exposed region of the target.

Phase 1: Primary Biochemical Screening – Identifying the Molecular Target

Expertise & Experience: The initial step in validating a new chemical series is to understand its target landscape. Before investing in potency determination, it is crucial to confirm that the analogs interact with the intended target class and to reveal any potential off-target activities. A broad, single-concentration screen against a panel of kinases is the most efficient method to achieve this. This approach provides a "snapshot" of selectivity early in the discovery process. We will utilize a universal, luminescence-based assay that measures the production of ADP, a common product of all kinase reactions, making it adaptable across the entire kinome.[9][10]

Experimental Workflow: High-Throughput Kinase Panel Screen

G cluster_reaction Kinase Reaction & Detection cluster_analysis Data Analysis Compound_Plate Compound Plate (ANA-0 to ANA-3 @ 10 µM) Dispense_Compound Add Compounds (ANA-0 to ANA-3) and ATP to initiate reaction Compound_Plate->Dispense_Compound Kinase_Panel Kinase Panel Plate (e.g., 96 different kinases) Dispense_Kinase Dispense Kinase + Substrate to Assay Plate Kinase_Panel->Dispense_Kinase Reagent_Prep Reagent Preparation (ATP, Substrate, ADP-Glo™ Reagents) Reagent_Prep->Dispense_Kinase Dispense_Kinase->Dispense_Compound Incubate_Kinase Incubate (e.g., 60 min @ RT) Dispense_Compound->Incubate_Kinase Terminate_Reaction Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Incubate_Kinase->Terminate_Reaction Incubate_Detect1 Incubate (40 min @ RT) Terminate_Reaction->Incubate_Detect1 Develop_Signal Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Detect1->Develop_Signal Incubate_Detect2 Incubate (30 min @ RT) Develop_Signal->Incubate_Detect2 Read_Luminescence Read Luminescence (Plate Reader) Incubate_Detect2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition vs. Controls (DMSO = 0%, Staurosporine = 100%) Read_Luminescence->Calculate_Inhibition Heatmap_Gen Generate Heatmap of Activity Calculate_Inhibition->Heatmap_Gen Target_ID Identify Primary Target(s) (e.g., >80% Inhibition) Heatmap_Gen->Target_ID

Caption: Hypothetical signaling pathway involving the target, Kinase X.

Part A: Cellular Target Engagement via Western Blot

Causality: The first step is to prove that the compound inhibits its intended target within the cell. By measuring the phosphorylation level of Kinase X's direct downstream substrate, we can quantify target engagement. A decrease in phosphorylated Substrate P (p-Substrate P) upon compound treatment provides direct evidence of on-target activity.

Protocol: Western Blot for p-Substrate P

  • Cell Culture: Seed a cancer cell line known to have an active Kinase X pathway (e.g., HCT116) in 6-well plates and grow to 80% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of ANA-1 (based on its biochemical IC50) for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-Substrate P and total Substrate P (loading control) overnight at 4°C.

    • Wash and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the EC50 for p-Substrate P inhibition.

Part B: Cellular Viability and Proliferation

Expertise & Experience: With on-target activity confirmed, the next logical step is to assess the compound's phenotypic effect. For an inhibitor of a pro-proliferative kinase, we expect to see a reduction in cell proliferation and, at higher concentrations, cytotoxicity. [11]We will use two complementary assays: an endpoint viability assay (CellTiter-Glo®) and a real-time, live-cell proliferation assay (IncuCyte®).

Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed HCT116 cells in a 96-well white, clear-bottom plate at 5,000 cells/well and allow them to attach overnight.

  • Dosing: Treat cells with a dose-response curve of ANA-1 .

  • Incubation: Incubate for 72 hours, the standard duration to observe anti-proliferative effects. [12]4. Lysis & Signal: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolic activity and cell number). [13]5. Measurement: Read luminescence on a plate reader. Calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Summary of Cellular Assay Results for ANA-1
AssayMetricResult (ANA-1)Interpretation
Western BlotTarget Engagement (p-Substrate P EC50)780 nMConfirms ANA-1 engages and inhibits Kinase X in cells at a concentration reasonably close to its biochemical IC50.
CellTiter-Glo®Growth Inhibition (GI50)950 nMThe anti-proliferative effect tracks well with target engagement, suggesting the phenotype is on-target.
CytotoxicityCC50> 30,000 nMThe compound is cytostatic, not cytotoxic, at effective concentrations, which is a desirable therapeutic profile.

Phase 4: Early ADMET & Druglikeness Profiling

Trustworthiness: A potent and selective compound is of little value if it has poor drug-like properties. Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) is a critical, self-validating step to ensure a compound has a plausible path forward. [14][15]This early profiling helps to de-risk candidates and guide future chemical modifications.

Workflow: Integrated In Silico and In Vitro ADMET Assessment

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Experimental Lipinski Lipinski's Rule of Five (MW, LogP, HBD, HBA) Other_Props Other Properties (TPSA, Rotatable Bonds) Solubility Kinetic Solubility (pH 7.4) Permeability Permeability (PAMPA) Stability Microsomal Stability (Human, Rat) hERG hERG Inhibition (Cardiac Toxicity Risk) Lead_Candidate Lead Candidate (ANA-1) Lead_Candidate->Lipinski Lead_Candidate->Other_Props Lead_Candidate->Solubility Lead_Candidate->Permeability Lead_Candidate->Stability Lead_Candidate->hERG

Caption: Workflow for early ADMET and druglikeness profiling.

Data Presentation: Early ADMET Profile of Lead Candidate ANA-1
ParameterMethodResult (ANA-1)GuidelineAssessment
Druglikeness
Molecular WeightIn Silico206.23< 500Pass
LogPIn Silico1.85< 5Pass
H-Bond DonorsIn Silico0≤ 5Pass
H-Bond AcceptorsIn Silico4≤ 10Pass
In Vitro ADME
Kinetic SolubilityNephelometry150 µM> 50 µMGood
Permeability (PAMPA)PAMPA8.5 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/sHigh
Microsomal StabilityLC-MS/MS45 min (Human)> 30 minModerate-High
Early Toxicity
hERG InhibitionPatch ClampIC50 > 30 µM> 10 µMLow Risk

Interpretation: The early ADMET profile for ANA-1 is highly encouraging. It adheres to Lipinski's Rule of Five, indicating good oral bioavailability potential. This is supported by its high solubility and permeability in vitro. Its metabolic stability is acceptable for a lead compound, and importantly, it shows a low risk of cardiac toxicity, a common hurdle for kinase inhibitors.

Conclusion: A Data-Driven Path to a Lead Compound

This structured validation guide demonstrates a logical and efficient progression from a novel chemical scaffold to a well-characterized lead compound. By integrating biochemical, cellular, and pharmacokinetic data, we have built a comprehensive and trustworthy profile of our hypothetical analog series.

Final Comparison Summary:

Compound IDTarget Potency (Kinase X IC50)Selectivity IndexCellular Potency (GI50)ADMET ProfileOverall Assessment
ANA-0 8,500 nM> 5.9~10,000 nMNot AssessedValid starting point, but low potency.
ANA-1 350 nM 42.9 950 nM Favorable Clear Lead Candidate. Potent, selective, cell-active, and with a good early ADMET profile.
ANA-2 280 nM1.6400 nMNot AssessedPotent but non-selective. High risk of off-target toxicity. Dropped.
ANA-3 > 50,000 nMN/A> 50,000 nMNot AssessedInactive. Provides negative SAR data. Dropped.

Through this systematic process, ANA-1 has been unequivocally identified as the lead candidate for further optimization. The data gathered not only validates its biological activity but also provides a robust foundation for subsequent preclinical development, demonstrating the power of a well-designed, multi-parametric approach to drug discovery.

References

  • Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. (2023). Sartorius. [Link]

  • Daoud, N. E.-H., Borah, P., Deb, P. K., et al. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503-522. [Link]

  • Daoud, N. E.-H., Borah, P., Deb, P. K., et al. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Bentham Science Publishers. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Cheng, F., Li, W., Zhou, Y., et al. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 3(1), 71-80. [Link]

  • Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. [Link]

  • ADMET Predictions. (2025). Deep Origin. [Link]

  • Brown, A. N., & Zastre, J. A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 356. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX. [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience. [Link]

  • Al-Rashood, S. T., Aboldahab, I. A., Nagi, M. N., et al. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 549-561. [Link]

  • Daoud, N. E.-H., Borah, P., Deb, P. K., et al. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate. [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Al-Zoubi, R. M., Al-Jitan, A. A., & Al-Masri, D. M. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M1850. [Link]

  • Harrison, B. A., Parlow, J. J., & South, M. S. (2016). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 26(10), 2464-2469. [Link]

  • Jin, L., Yang, T., Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936998. [Link]

  • Jin, L., Yang, T., Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers Media S.A.[Link]

  • Song, J., Su, Y., & Meng, L. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 693108. [Link]

  • Voight, E. A., Focken, T., Krotee, P., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4383-4396. [Link]

  • Saint‐Jacques, K. (2023). 2‐Methoxy Pyridine. Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Bannen, L. C., Boral, A. L., & Cui, J. J. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • 2-methoxy-1-(pyridin-3-yl)ethan-1-one — Chemical Substance Information. NextSDS. [Link]

  • Al-Ghorbani, M., Chebude, Y., & El-Gohary, N. S. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Binding Affinity: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one vs. 3-acetylpyridine

Executive Summary In the intricate process of drug discovery, even the slightest molecular modification can profoundly alter a compound's interaction with its biological target. This guide provides an in-depth, technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intricate process of drug discovery, even the slightest molecular modification can profoundly alter a compound's interaction with its biological target. This guide provides an in-depth, technical comparison of two structurally similar pyridine derivatives: 3-acetylpyridine and its methoxy-substituted analogue, 2-Methoxy-1-(pyridin-3-yl)ethan-1-one. We will dissect their physicochemical differences, outline a rigorous experimental framework for quantifying their binding affinities using Isothermal Titration Calorimetry (ITC), and interpret the resulting thermodynamic data to derive critical structure-activity relationship (SAR) insights. This document serves as a practical guide for researchers aiming to understand and optimize ligand-target interactions.

Molecular Introduction: The Criticality of a Methoxy Group

At the heart of this comparison are two molecules sharing a 3-acetylpyridine core.

  • 3-Acetylpyridine is a simple aromatic ketone, widely used as a chemical intermediate and a reference compound in various biological studies.[1][2]

  • 2-Methoxy-1-(pyridin-3-yl)ethan-1-one introduces a methoxy (-OCH₃) group on the alpha-carbon of the acetyl moiety.

This seemingly minor addition is a common strategy in medicinal chemistry to modulate a compound's properties. It can influence lipophilicity, introduce a new hydrogen bond acceptor, and alter the molecule's conformation, all of which can have a dramatic impact on binding affinity and selectivity.

Physicochemical Properties: The Foundation of Molecular Recognition

A molecule's interaction with a protein is governed by its physical and chemical characteristics. The introduction of the methoxy group creates key distinctions between our two compounds of interest.

Property3-acetylpyridine2-Methoxy-1-(pyridin-3-yl)ethan-1-oneScientific Implication on Binding
Molecular Formula C₇H₇NO[3]C₈H₉NO₂[4]The addition of a methoxy group increases molecular weight.
Molecular Weight ( g/mol ) 121.14[3]151.16[4]A slight increase in mass can influence binding energetics.
XLogP3 0.4[3]~1.0 (Predicted)Increased lipophilicity can enhance binding in hydrophobic pockets.
Hydrogen Bond Donors 0[3]0Both molecules lack traditional hydrogen bond donor groups.
Hydrogen Bond Acceptors 2 (Pyridyl N, Carbonyl O)[3]3 (Pyridyl N, Carbonyl O, Methoxy O)The additional acceptor provides a new potential point of interaction with the target protein, which can significantly increase affinity.
Polar Surface Area (Ų) 30.0[3]39.3 (Predicted)Increased polar surface area can lead to stronger polar interactions or desolvation penalties depending on the binding site environment.

The key takeaway is that the methoxy group enhances lipophilicity and, most importantly, adds a third hydrogen bond acceptor. This extra acceptor is a critical feature that can be exploited in rational drug design to engage with a corresponding hydrogen bond donor in the target's binding site.

Experimental Design: Quantifying Binding Thermodynamics with Isothermal Titration Calorimetry (ITC)

To move from theoretical properties to empirical data, a robust biophysical assay is required. Isothermal Titration Calorimetry (ITC) is the gold standard as it provides a complete thermodynamic profile of the binding interaction in a single, label-free experiment.[5][6] It directly measures the heat released (exothermic) or absorbed (endothermic) as one molecule is titrated into another, allowing for the precise determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy (ΔG).[7]

Experimental Workflow: ITC

The workflow for a typical ITC experiment is systematic, ensuring data quality and reproducibility.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P Target Protein Purification & Quantification B Buffer Preparation & Dialysis (Exact Matching) P->B L Ligand Stock Preparation (in matched buffer) B->L Load Load Protein into Cell Load Ligand into Syringe L->Load Equil Thermal Equilibration Load->Equil Titrate Automated Titration Equil->Titrate Raw Raw Data: Power vs. Time Titrate->Raw Integ Integration: Heat per Injection Raw->Integ Fit Fit Isotherm to Model (e.g., one-site binding) Integ->Fit Result Thermodynamic Profile (KD, ΔH, n, ΔS) Fit->Result

Caption: A three-phase workflow for determining binding thermodynamics using ITC.

Detailed ITC Protocol
  • Sample Preparation (The most critical step):

    • Protein: Purify the target protein to >95% homogeneity. Dialyze it extensively against the final experimental buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). The use of TCEP is recommended over DTT as a reducing agent to avoid reaction-based heat artifacts.[8]

    • Ligands: Prepare high-concentration stock solutions of 3-acetylpyridine and 2-Methoxy-1-(pyridin-3-yl)ethan-1-one. The final ligand solutions for the syringe must be prepared using the exact same buffer from the protein dialysis to minimize heats of dilution.[8] If DMSO is required for solubility, ensure an identical final concentration in both the cell (protein) and syringe (ligand) solutions, typically not exceeding 5-10%.[8]

    • Concentration Determination: Accurately measure the final concentrations of the protein (e.g., A₂₈₀) and ligands. This is crucial for accurate stoichiometry determination.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe.[7]

    • Load the protein solution (e.g., 20 µM) into the sample cell and the ligand solution (e.g., 200-300 µM) into the injection syringe. A 10-20 fold molar excess of ligand in the syringe is a good starting point.[7]

  • Titration and Data Acquisition:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles, followed by a series of larger injections (e.g., 2-3 µL) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[6]

  • Control Experiments:

    • Perform a control titration by injecting the ligand into the buffer-filled sample cell. The resulting small heats of dilution are subtracted from the main experimental data to isolate the heat of binding.[7]

Data Interpretation: A Hypothetical Case Study on Kinase 'X'

Let us assume we have performed ITC experiments to evaluate the binding of our two compounds to a hypothetical target, "Kinase X". The data are summarized below.

Thermodynamic Parameter3-acetylpyridine2-Methoxy-1-(pyridin-3-yl)ethan-1-one
Binding Affinity (KD) 25.4 µM4.2 µM
Stoichiometry (n) 0.981.03
Enthalpy (ΔH) -4.5 kcal/mol-7.9 kcal/mol
Entropy (-TΔS) -2.1 kcal/mol-0.3 kcal/mol
Gibbs Free Energy (ΔG) -6.6 kcal/mol-8.2 kcal/mol

Analysis:

  • Binding Affinity: 2-Methoxy-1-(pyridin-3-yl)ethan-1-one binds to Kinase X with approximately 6-fold higher affinity than 3-acetylpyridine (a lower KD value indicates stronger binding).

  • Driving Forces: The binding of both compounds is enthalpically driven , indicated by the favorable negative ΔH values. This suggests that the formation of hydrogen bonds and/or favorable van der Waals interactions are the primary contributors to binding.

  • The Methoxy-Advantage: The significantly more favorable enthalpy for the methoxy compound (ΔH = -7.9 vs. -4.5 kcal/mol) is the key differentiator. This strongly suggests that the methoxy group is forming a new, highly favorable interaction, likely a hydrogen bond, within the binding site that is absent for 3-acetylpyridine.

  • Entropy: The binding of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one has a smaller entropic penalty. This could be due to more favorable water displacement from the binding site upon binding.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The thermodynamic data allows us to build a logical model of the molecular interactions. Protein kinases are a major drug target class, and their inhibitors often interact with the ATP-binding site.[9][10]

SAR_Model cluster_protein Kinase X Binding Pocket Pyridyl Pyridyl Nitrogen Hinge Hinge Region (e.g., NH of Alanine) Pyridyl->Hinge H-Bond (Common Anchor) Carbonyl Carbonyl Oxygen Carbonyl->Hinge Potential H-Bond Methoxy Methoxy Oxygen Pocket_Donor H-Bond Donor (e.g., Lysine, Serine) Methoxy->Pocket_Donor CRITICAL H-BOND (Source of ΔΔH) Hydrophobic_Pocket Hydrophobic Pocket

Caption: Plausible binding model illustrating the critical new H-bond formed by the methoxy group.

This model proposes that while the core acetylpyridine moiety anchors the ligand in the binding site (likely via an H-bond from the pyridyl nitrogen to the kinase hinge region), the methoxy group's oxygen acts as a hydrogen bond acceptor for a donor residue (like a lysine or serine) deeper in the pocket. This additional, high-energy interaction is the structural basis for the more favorable enthalpy and higher affinity observed in our hypothetical data.

Conclusion and Strategic Recommendations

The addition of a single methoxy group to the 3-acetylpyridine scaffold can lead to a significant, measurable improvement in binding affinity. This enhancement is likely driven by the formation of an additional hydrogen bond, a hypothesis strongly supported by a more favorable binding enthalpy as determined by Isothermal Titration Calorimetry.

For research teams engaged in drug discovery, the path forward is clear:

  • Structural Validation: Prioritize obtaining an X-ray co-crystal structure of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one with the target protein. This will provide definitive proof of the binding mode and validate the SAR model.

  • Further Optimization: Systematically probe the binding pocket by synthesizing analogues where the methoxy group is replaced by other substituents (e.g., -OH, -F, -OEt, -CN) to further refine the interaction.

  • Alternative Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) can be used as a complementary, higher-throughput method for screening analogues and obtaining kinetic data (kₒₙ/kₒբբ rates).[9][11]

  • ADMET Profiling: Concurrently, initiate early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to ensure that improvements in affinity do not come at the cost of crucial drug-like properties.

By integrating precise biophysical measurements with rational structural design, researchers can efficiently navigate the complex landscape of lead optimization to develop potent and effective therapeutics.

References

  • ChemBK. (2024, April 9). 3-acetylpyridine - Physico-chemical Properties. Available at: [Link]

  • PubChem. 3-Acetylpyridine | C7H7NO | CID 9589. National Center for Biotechnology Information. Available at: [Link]

  • Bio-Radiations. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Available at: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Methods in Molecular Biology, 316, 333-351. Available at: [Link]

  • DeCiantis, C. L., & Johnson, P. E. (2017). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1575, 129-140. Available at: [Link]

  • The Good Scents Company. 3-acetyl pyridine, 350-03-8. Available at: [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]

  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. Available at: [Link]

  • The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry. PennState. Available at: [Link]

  • Drexel University. Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel Research Discovery. Available at: [Link]

  • ResearchGate. 2‐Methoxy Pyridine. Available at: [Link]

  • Wikipedia. Isothermal titration calorimetry. Available at: [Link]

  • PubChem. 1-[6-(2-Methoxyphenoxy)pyridin-3-yl]ethan-1-one | C14H13NO3 | CID 81896900. National Center for Biotechnology Information. Available at: [Link]

  • Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • NextSDS. 2-methoxy-1-(pyridin-3-yl)ethan-1-one — Chemical Substance Information. Available at: [Link]

  • The Good Scents Company. 2-methoxypyridine, 1628-89-3. Available at: [Link]

  • FooDB. Showing Compound 3-Acetylpyridine (FDB011132). Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Handling functionalized pyridine derivatives like 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5) requires a rigorous, causally-driven safety framework. The presence of the pyridine ring enhances the molecule's...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling functionalized pyridine derivatives like 2-Methoxy-1-(pyridin-3-yl)ethan-1-one (CAS: 1248668-72-5) requires a rigorous, causally-driven safety framework. The presence of the pyridine ring enhances the molecule's lipophilicity, increasing the risk of rapid dermal penetration, while the methoxy-ketone moiety contributes to its volatility and respiratory hazard profile.

As a Senior Application Scientist, I have designed this protocol to ensure researchers and drug development professionals can handle this compound without compromising scientific integrity or occupational safety.

Hazard Profile & Quantitative Risk Assessment

Before designing an operational workflow, we must quantify the risks. The following table summarizes the Globally Harmonized System (GHS) classifications for this compound .

Hazard ClassCategoryHazard CodeCausality & Physiological Impact
Acute Toxicity 4 (Oral, Dermal, Inhalation)H302, H312, H332High membrane permeability allows rapid systemic absorption, leading to systemic toxicity.
Skin Irritation 2H315Direct contact disrupts the lipid bilayer of the stratum corneum, causing localized erythema.
Eye Irritation 2AH319Vapors or splashes cause severe irritation to the corneal epithelium.
STOT SE 3H336Central nervous system (CNS) depression; inhalation causes drowsiness, impairing operational focus.

Personal Protective Equipment (PPE) Matrix & Causality

PPE is the last line of defense. The selection below is engineered specifically for the physicochemical properties of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one, adhering to OSHA Laboratory Standards .

PPE CategorySpecificationQuantitative MetricScientific Causality for Selection
Hand Protection Nitrile or Fluorinated Rubber GlovesMin. thickness: 0.11 mm (Splash), >0.4 mm (Full Contact). Breakthrough: >480 min.Pyridine derivatives rapidly permeate standard latex. Nitrile provides a dense cross-linked barrier against the lipophilic ketone, preventing H312 (Dermal Toxicity).
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN166 certifiedSafety glasses with side shields are insufficient. Snug-fitting goggles prevent vapor intrusion, directly mitigating H319 (Eye Irritation).
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexSynthetic fibers can melt or react with organic solvents. Cotton provides a breathable, non-reactive barrier.
Respiratory Fume Hood (Primary) / OV RespiratorFace velocity: 100–120 fpmPrevents accumulation of vapors that trigger H336 (CNS depression). If a hood fails, an organic vapor (OV) cartridge respirator is required.

Operational Plan: Handling & Transfer Methodology

This self-validating protocol ensures that exposure risks are mitigated before, during, and after handling.

Step 1: Pre-Operational Validation

  • Action: Verify the chemical fume hood monitor.

  • Validation: The digital readout must display a face velocity between 100 and 120 feet per minute (fpm). Do not proceed if the alarm is active or flow is <100 fpm .

  • Causality: Adequate airflow is the primary engineering control to prevent inhalation of vapors (H332, H336).

Step 2: Workspace Preparation

  • Action: Clear the hood of unnecessary clutter to prevent turbulent airflow. Place a chemical-resistant, absorbent spill mat on the work surface.

  • Validation: Ensure the sash is lowered to the certified operating height (typically 18 inches).

Step 3: Chemical Transfer

  • Action: Open the primary container of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one only inside the fume hood. Use positive displacement pipettes (for liquids) or anti-static spatulas (for solids) to transfer the required mass/volume to a pre-tared secondary vessel.

  • Causality: Positive displacement prevents aerosolization and vapor-lock issues common with volatile organics, ensuring precise dosing and zero environmental release.

Step 4: Post-Transfer Decontamination

  • Action: Seal both containers. Wipe the exterior of the primary container with a compatible solvent (e.g., 70% ethanol or isopropanol) before returning it to the flammable/toxic storage cabinet.

Spill Response & Decontamination Workflow

In the event of a breach, immediate, calculated action is required to prevent systemic exposure.

  • Evacuate and Isolate: Immediately step back from the spill. Warn colleagues in the vicinity. If the spill is outside a fume hood, evacuate the immediate area to prevent inhalation (H336).

  • Assess and Don PPE: Verify that your nitrile gloves and goggles are intact. If the spill is large (>50 mL/g), upgrade to a half-mask respirator with OV cartridges.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Causality: Inert absorbents prevent exothermic reactions that could occur with reactive chemical neutralizers.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene bag or rigid plastic container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Validation: Visually inspect the area under standard lab lighting to ensure no residue remains.

Waste Management & Disposal Plan

Improper disposal of functionalized pyridines poses severe environmental and regulatory risks.

  • Segregation: Do not mix this waste with strong oxidizers or acidic waste streams. Collect all contaminated consumables (pipette tips, gloves, spill pads) and residual chemical in a designated, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Labeling: Affix a GHS-compliant hazardous waste label immediately. Mark it as "Hazardous Waste - Toxic/Irritant (Contains 2-Methoxy-1-(pyridin-3-yl)ethan-1-one)".

  • Storage: Store the waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Validation: Ensure the container is tightly capped when not actively adding waste.

  • Final Disposal: Transfer the waste to the facility's central accumulation area for pickup by an EPA-approved hazardous waste contractor. Never dispose of this compound via the municipal sewer system.

Workflow Visualization

The following diagram illustrates the critical path for handling and disposing of this compound, emphasizing the decision gates for spill management.

Workflow Start 2-Methoxy-1-(pyridin-3-yl)ethan-1-one Operational Workflow PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE EngControl 2. Engineering Controls (Fume Hood: 100-120 fpm) PPE->EngControl Handling 3. Chemical Transfer & Weighing (Use inert tools) EngControl->Handling Spill Spill Detected? Handling->Spill Decon Decontamination Protocol (Inert Absorbent & Wash) Spill->Decon Yes Disposal Hazardous Waste Disposal (EPA Approved Facility) Spill->Disposal No Decon->Disposal

Safety workflow for handling and disposing of 2-Methoxy-1-(pyridin-3-yl)ethan-1-one.

References

  • NextSDS Database. "2-methoxy-1-(pyridin-3-yl)ethan-1-one Chemical Substance Information." NextSDS. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor.[Link]

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